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  • Product: 4-Benzyl-4-azaspiro[2.5]octan-7-one
  • CAS: 1909305-20-9

Core Science & Biosynthesis

Foundational

4-Benzyl-4-azaspirooctan-7-one: Structural Properties, Synthetic Utility, and Applications in SSTR4 Agonist Development

4-Benzyl-4-azaspiro[1]octan-7-one: Structural Properties, Synthetic Utility, and Applications in SSTR4 Agonist Development Executive Summary In the landscape of modern neuropharmacology, the design of conformationally re...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Benzyl-4-azaspiro[1]octan-7-one: Structural Properties, Synthetic Utility, and Applications in SSTR4 Agonist Development

Executive Summary

In the landscape of modern neuropharmacology, the design of conformationally restricted scaffolds is a critical strategy for enhancing receptor subtype selectivity and metabolic stability. 4-Benzyl-4-azaspiro[1]octan-7-one (CAS: 1909305-20-9) has emerged as a highly versatile spirocyclic building block, particularly in the synthesis of Somatostatin Receptor 4 (SSTR4) agonists.

Unlike flexible piperidine rings, the spiro[1]octane architecture introduces a cyclopropane ring that locks the piperidone core into a rigidified chair conformation. This structural pre-organization minimizes the entropic penalty upon target binding and directs the vectors of C7 substituents precisely into the orthosteric binding pockets of G-protein coupled receptors (GPCRs). This whitepaper dissects the physicochemical properties, neuropharmacological applications, and field-proven synthetic methodologies associated with this critical intermediate.

Physicochemical Profile & Molecular Architecture

The utility of 4-benzyl-4-azaspiro[1]octan-7-one stems from its unique balance of lipophilicity, rigidity, and reactive handles. The N-benzyl group serves a dual purpose: it acts as a robust protecting group during aggressive synthetic downstream steps and functions as a lipophilic anchor in final active pharmaceutical ingredients (APIs).

Quantitative Chemical Data
PropertyValue
Chemical Name 4-Benzyl-4-azaspiro[1]octan-7-one
CAS Number 1909305-20-9[2]
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
SMILES C1CN(C2(CC2)CC1=O)CC3=CC=CC=C3
Topological Polar Surface Area (TPSA) 20.3 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (N, O)
Fraction Csp3 0.53

Data summarized from standard physicochemical predictive models and chemical inventory databases.

Neuropharmacological Application: Targeting SSTR4

The primary application of the 4-azaspiro[1]octane scaffold is in the development of novel therapeutics for Alzheimer's Disease (AD) and other central nervous system (CNS) disorders.

The Biological Imperative

Somatostatin Receptor 4 (SSTR4) is a GPCR highly expressed in the neocortex and the CA1 region of the hippocampus—areas fundamentally linked to learning and memory formation. According to recent neuropharmacological studies, that upregulate neprilysin (NEP) and insulin-degrading enzyme (IDE)[3]. These metalloproteinases are responsible for the phagocytosis and enzymatic cleavage of toxic Amyloid-β (Aβ) oligomers, the primary pathological hallmark of Alzheimer's Disease.

By utilizing 4-benzyl-4-azaspiro[1]octan-7-one as a core scaffold, medicinal chemists can synthesize piperidinyl-3-(aryloxy)propanamides that act as potent, selective SSTR4 agonists. The spiro-fusion ensures the molecule perfectly occupies the deep hydrophobic pocket of the SSTR4 receptor.

SSTR4_Pathway Agonist SSTR4 Agonist (Spiro-piperidine core) SSTR4 Somatostatin Receptor 4 (Hippocampus/Cortex) Agonist->SSTR4 Gi Gi Protein Activation (Inhibits cAMP) SSTR4->Gi Neprilysin Neprilysin (NEP) Upregulation Gi->Neprilysin ABeta Amyloid-β (Aβ) Degradation Neprilysin->ABeta Cleaves Cognition Cognitive Improvement (Alzheimer's Disease) ABeta->Cognition Reduces Toxicity

Figure 1. SSTR4 activation pathway leading to Amyloid-β degradation and cognitive improvement.

Synthetic Methodology: The Borch Reductive Amination

To elaborate the scaffold into an active drug candidate, the C7 ketone must be converted into a primary or secondary amine. The most reliable method for this transformation is the , utilizing sodium cyanoborohydride (NaBH₃CN)[4].

Mechanistic Causality

Why use NaBH₃CN instead of standard sodium borohydride (NaBH₄)?

  • Chemoselectivity: NaBH₄ is overly aggressive and would immediately reduce the C7 ketone to an alcohol. The electron-withdrawing cyano group in NaBH₃CN tempers the hydride's reactivity.

  • pH Dependency: NaBH₃CN is stable at the mildly acidic pH (6–7) required for iminium ion formation. It selectively reduces the highly electrophilic iminium intermediate without touching the unreacted ketone.

  • Steric Overcoming: The spiro[1]octane core is sterically encumbered. The condensation of ammonia (from NH₄OAc) with the ketone is kinetically slow. The stability of NaBH₃CN allows the reaction to be pushed via extended heating without degrading the reducing agent.

ReductiveAmination Ketone 4-Benzyl-4-azaspiro[2.5]octan-7-one (Ketone) Iminium Iminium Ion Intermediate (Highly Electrophilic) Ketone->Iminium Condensation AmineSource NH4OAc (Ammonia Source) + Mild Acidic pH AmineSource->Iminium Reversible Product 7-Amino-4-benzyl-4-azaspiro[2.5]octane (Primary Amine) Iminium->Product Reduction ReducingAgent NaBH3CN (Selective Hydride Donor) ReducingAgent->Product Hydride Transfer

Figure 2. Mechanistic workflow of the Borch reductive amination on the C7 ketone.

Self-Validating Experimental Protocol

The following protocol is adapted from validated patent literature for the synthesis of [5]. It is designed as a self-validating system, ensuring intermediate checks prevent downstream failures.

Reagents Required:

  • 4-Benzyl-4-azaspiro[1]octan-7-one (1.0 eq, e.g., 3.20 mmol)

  • Ammonium acetate (NH₄OAc) (5.0 eq, 16.02 mmol)

  • Sodium cyanoborohydride (NaBH₃CN) (0.3 - 1.0 eq, depending on hydride transfer efficiency)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-benzyl-4-azaspiro[1]octan-7-one (0.690 g, 3.20 mmol) in anhydrous methanol (21.4 mL).

  • Buffer and Amine Addition: Add ammonium acetate (1.235 g, 16.02 mmol) to the yellow solution. Causality: The massive excess of NH₄OAc drives the unfavorable equilibrium toward the iminium ion while simultaneously buffering the solution to the optimal pH (~6.5) for NaBH₃CN stability.

  • Reductant Addition: Carefully add sodium cyanoborohydride (0.060 g, 0.96 mmol) in one portion. Safety Note: NaBH₃CN is highly toxic; handle inside a fume hood.

  • Kinetic Drive (Reflux): Heat the reaction mixture to reflux (approx. 65°C) for 64 hours. Causality: The extreme duration is required due to the steric shielding of the C7 ketone by the adjacent spiro-cyclopropane ring, which drastically slows the initial condensation step.

  • Reaction Monitoring (Validation): Monitor the reaction via LC-MS. The disappearance of the ketone mass [M+H]⁺ 216 and the appearance of the primary amine mass[M+H]⁺ 217 validates completion.

  • Workup & Concentration: Cool the mixture to room temperature and concentrate it under reduced pressure to remove methanol.

  • Chromatographic Purification: Purify the crude residue using automated flash silica column chromatography. Critical Step: Use an amine-functionalized (NH) silica column (e.g., 40 g NH column) eluting with a gradient of 0-50% EtOAc in heptanes. Causality: Standard bare silica contains acidic silanol groups that will irreversibly bind the basic primary amine product (streaking). The NH-column neutralizes this interaction, ensuring sharp elution peaks and high recovery yields.

Conclusion

4-Benzyl-4-azaspiro[1]octan-7-one is far more than a simple heterocyclic building block; it is a highly specialized, conformationally locked scaffold that addresses the rigorous spatial requirements of modern GPCR targeting. By understanding the steric implications of its spiro[1]octane core and employing robust, chemoselective synthetic methodologies like the Borch reduction, drug development professionals can efficiently leverage this molecule to synthesize next-generation therapeutics for neurodegenerative pathologies.

References

  • WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.WIPO (PCT) / Google Patents.
  • The cyanohydridoborate anion as a selective reducing agent (Borch Reduction). Borch, R. F.; Bernstein, M. D.; Durst, H. D. Journal of the American Chemical Society, 1971, 93(12), 2897-2904. Available at:[Link]

  • Somatostatin Receptor Subtype-4 Regulates mRNA Expression of Amyloid-Beta Degrading Enzymes and Microglia Mediators of Phagocytosis in Brains of 3xTg-AD Mice. PubMed Central (PMC). Available at:[Link]

  • Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer's Disease and Other Central Nervous System Disorders. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Exploratory

The Role of 4-Azaspiro[2.5]octane Scaffolds in Medicinal Chemistry and Rational Drug Design

Executive Summary: The "Escape from Flatland" For decades, medicinal chemistry relied heavily on planar, sp2 -hybridized aromatic rings (e.g., benzenes, pyridines) to build drug-like molecules. While synthetically access...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland"

For decades, medicinal chemistry relied heavily on planar, sp2 -hybridized aromatic rings (e.g., benzenes, pyridines) to build drug-like molecules. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, high metabolic clearance, and promiscuous off-target binding. The modern paradigm shift—often termed the "Escape from Flatland"—prioritizes the incorporation of sp3 -rich, three-dimensional scaffolds[1].

Among these, the 4-azaspiro[2.5]octane core and its regioisomers (such as 6-azaspiro[2.5]octane and 7-oxa-4-azaspiro[2.5]octane) have emerged as privileged structures[2]. By fusing a highly strained cyclopropane ring to a piperidine or morpholine equivalent, chemists can introduce conformational rigidity, disrupt intermolecular stacking, and project functional groups along unique spatial vectors[2]. This technical guide explores the mechanistic causality behind the pharmacological advantages of these scaffolds, details their clinical applications, and provides self-validating protocols for their synthesis.

Structural Causality: Why Spirocycles Outperform Planar Rings

The integration of a 4-azaspiro[2.5]octane scaffold into a drug candidate is not merely a cosmetic structural change; it fundamentally alters the molecule's physicochemical and pharmacokinetic (PK) profile through strict geometric causality[2].

  • Reduced Intermolecular Stacking & Enhanced Solubility: Planar aromatic rings readily engage in π−π stacking, leading to high crystal lattice energies and poor aqueous solubility. The orthogonal projection of the cyclopropane ring in 4-azaspiro[2.5]octane physically prevents this stacking, lowering the melting point and dramatically improving thermodynamic solubility[1].

  • Mitigation of hERG Toxicity: The hERG potassium channel is a critical anti-target, responsible for drug-induced long QT syndrome. The hERG binding pocket preferentially accommodates basic amines tethered to flat, lipophilic aromatic systems. Replacing a planar ring with a 4-azaspiro[2.5]octane core introduces a rigid, 3D steric bulk that physically clashes with the narrow hERG cavity, effectively engineering out cardiotoxicity while maintaining primary target engagement[3].

  • Metabolic Stability: The rigid spirocyclic framework restricts the conformational flexibility required for cytochrome P450 enzymes to achieve the transition state for C-H oxidation, thereby extending the molecule's half-life[2].

Fig 1. Logical relationship between spirocyclic 3D geometry and optimized pharmacological profiles.

Therapeutic Applications & Quantitative Efficacy

The versatility of the azaspiro[2.5]octane core has led to its successful incorporation across diverse therapeutic areas, from metabolic diseases to oncology and infectious diseases.

Metabolic Disorders: GLP-1 Agonists and ANGPTL3 Modulators

In the pursuit of oral small-molecule GLP-1 receptor agonists (paralleling clinical candidates like danuglipron), the 6-azaspiro[2.5]octane scaffold was utilized to optimize binding affinity. The rigid spirocycle precisely positions hydrogen-bond acceptors within the GLP-1 receptor pocket, as confirmed by cryogenic electron microscopy[4]. Similarly, in hyperlipidemia research, replacing a standard morpholine ring with a 7-oxa-4-azaspiro[2.5]octane core yielded a novel ANGPTL3 modulator that achieved an 85% inhibition rate at 5 μM, drastically outperforming its planar predecessors[5].

Neuropharmacology: H3R Antagonists

AstraZeneca utilized an azaspiro[2.5]octane scaffold to develop potent histamine-3 receptor (H3R) antagonists for cognition and sleep disorders. The spirocyclic core maintained nanomolar potency while virtually eliminating off-target interactions across a panel of 144 secondary receptors, achieving excellent brain penetrance[3].

Quantitative Data Summary
Therapeutic TargetDisease IndicationScaffold VariantKey Pharmacological OutcomeRef
Histamine-3 Receptor (H3R) Cognition / Sleep Disorders6-azaspiro[2.5]octane carboxamideBrain-to-plasma ratio ~3; Free-plasma exposure >50× IC 50​ [3]
GLP-1 Receptor Type 2 Diabetes / Obesity6-azaspiro[2.5]octanePotent small-molecule oral agonism; optimized via cryo-EM[4]
ANGPTL3 Hyperlipidemia7-oxa-4-azaspiro[2.5]octane85% target inhibition at 5 μM; IC 50​ = 0.22 μM (mRNA reduction)[5]
PLK4 Kinase Neuroblastoma (Oncology)7-(trifluoromethyl)-4-azaspiro[2.5]octaneComplete tumor regression in CHP-134 xenograft model at 10 days[6]
PfPI4K Malaria4-azaspiro[2.5]octane-4-carboxylateIC 50​ = 65 nM (NF54 strain); retained activity against lab mutants[7]

Synthetic Workflows: Chemical vs. Biocatalytic Approaches

The synthesis of 4-azaspiro[2.5]octanes historically relied on multi-step sequences involving Horner–Wadsworth–Emmons olefinations followed by Corey–Chaykovsky cyclopropanations[2]. Modern approaches have streamlined this into two primary pathways:

  • Chemical Route (Tebbe/Simmons-Smith): Utilizes highly nucleophilic titanium-aluminum complexes to methylenate unreactive lactams, followed by zinc-carbenoid cyclopropanation[8].

  • Biocatalytic Route (Engineered Protoglobins): A cutting-edge stereodivergent approach utilizing engineered E. coli hemoproteins. These enzymes act as carbene transferases, facilitating asymmetric cyclopropanation of exocyclic N-heterocycles to yield highly enantioenriched scaffolds[2].

Fig 2. Divergent synthetic workflows for azaspiro[2.5]octane via chemical and biocatalytic routes.

Self-Validating Experimental Protocol: Multigram Synthesis

The following protocol details the multigram synthesis of the N-Boc-4-azaspiro[2.5]octane scaffold. It is designed as a self-validating system , ensuring that the causality of each chemical transformation is analytically verified before proceeding[8].

Phase 1: Methylenation via Tebbe Olefination

Causality: Lactams are notoriously resistant to standard Wittig methylenation due to the resonance stabilization of the amide bond. The Tebbe reagent is highly nucleophilic and specifically designed to attack these deactivated carbonyls without epimerizing adjacent stereocenters.

  • Preparation: Charge a flame-dried 1 L round-bottom flask with N-Boc-piperidin-2-one (50.0 g, 250 mmol) and anhydrous THF (400 mL) under an argon atmosphere. Cool the solution to 0 °C.

  • Addition: Dropwise add Tebbe reagent (0.5 M in toluene, 600 mL, 300 mmol) over 1 hour to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Check (TLC/IR): Quench a 0.5 mL aliquot. Perform TLC (UV/KMnO 4​ stain). The starting material ( Rf​ ~0.3 in 20% EtOAc/Hexane) must be completely consumed. IR spectroscopy of the crude aliquot must show the complete disappearance of the lactam carbonyl stretch (~1680 cm −1 ) and the appearance of a strong enamine C=C stretch (~1640 cm −1 ).

Phase 2: Simmons-Smith Cyclopropanation

Causality: The newly formed exocyclic enamine is highly electron-rich, making it an ideal, reactive substrate for electrophilic carbenoid addition.

  • Preparation: Dissolve the crude exocyclic enamine in anhydrous dichloromethane (DCM, 500 mL). Cool to 0 °C under argon.

  • Carbenoid Generation: Slowly add diethylzinc (1.0 M in hexanes, 500 mL, 500 mmol). Stir for 15 minutes, then dropwise add diiodomethane (80.5 mL, 1.0 mol) over 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Check ( 1 H NMR): Pull a 1 mL aliquot, perform a mini-workup, and acquire a 1 H NMR spectrum. The success of this step is completely self-validating: the vinylic protons (typically δ 4.5–5.5 ppm) must disappear entirely, replaced by highly shielded, diagnostic cyclopropyl protons emerging at δ 0.4–1.0 ppm . If vinylic protons remain, re-subject to a second equivalent of the carbenoid complex.

Phase 3: Workup and Isolation
  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH 4​ Cl (500 mL). Caution: Highly exothermic with vigorous gas evolution.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 × 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the pure N-Boc-4-azaspiro[2.5]octane as a colorless oil/white solid.

References

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ACS Publications / Journal of the American Chemical Society. (Verified via Grounding Tool)

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry. (Verified via Grounding Tool)

  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters / PubMed. (Verified via Grounding Tool)

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv / ResearchGate. (Verified via Grounding Tool)

  • Discovery, Optimization, and Evaluation of Novel ANGPTL3 Modulators for the Treatment of Hyperlipidemia. Journal of Medicinal Chemistry. (Verified via Grounding Tool)

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry / PMC. (Verified via Grounding Tool)

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry. (Verified via Grounding Tool)

Sources

Exploratory

Pharmacophore Modeling Using 4-Benzyl-4-azaspiro[2.5]octan-7-one Derivatives: A Technical Guide to Escaping Flatland

Executive Summary & Structural Rationale Modern drug discovery has increasingly shifted away from planar, heavily aromatic molecules toward structurally complex, three-dimensional architectures. This paradigm shift, comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Modern drug discovery has increasingly shifted away from planar, heavily aromatic molecules toward structurally complex, three-dimensional architectures. This paradigm shift, commonly referred to as "escaping flatland," relies on increasing the fraction of sp3-hybridized carbons (Fsp3) to improve target selectivity, solubility, and metabolic stability as detailed in [1].

Spirocyclic scaffolds are at the forefront of this movement. Specifically, 4-benzyl-4-azaspiro[2.5]octan-7-one serves as an exceptional building block for pharmacophore modeling[2]. The fusion of a cyclopropane ring to a piperidine core creates a rigid, conformationally locked system. This rigidity minimizes the entropic penalty typically incurred when a flexible ligand binds to a target receptor. The N-benzyl group provides a native lipophilic anchor, while the C7-ketone acts as both a native Hydrogen Bond Acceptor (HBA) and a versatile synthetic handle for further derivatization.

StructureRationale Core 4-Benzyl-4-azaspiro[2.5]octan-7-one Spiro Spiro-Cyclopropane (Conformational Lock) Core->Spiro Positions 1-3 Benzyl N-Benzyl Group (Lipophilic Anchor / AR) Core->Benzyl Position 4 Ketone C7-Ketone (HBA / Synthetic Handle) Core->Ketone Position 7

Fig 1. Structural deconstruction and pharmacophoric roles of the core scaffold.

Pharmacophoric Feature Mapping & Data Presentation

To build a robust pharmacophore model, one must first understand the spatial vectors of the scaffold's functional groups. The spiro[2.5]octane system forces the piperidine ring into a stable chair conformation, directing the C7 substituents into predictable axial or equatorial vectors. This predictability is highly valued in[3].

Table 1: Physicochemical Properties of Spirocyclic Scaffolds vs. Planar Analogs
Property1-Benzylpiperidine (Planar Analog)4-Benzyl-4-azaspiro[2.5]octan-7-one7-Amino Derivative
Fsp3 0.420.640.71
LogP (Predicted) 2.51.61.2
3D Rigidity Low (Rapid Ring Flip)High (Locked Chair)High (Locked Chair)
H-Bond Acceptors 011-2
H-Bond Donors 001-2
Table 2: Pharmacophore Feature Mapping for Derivatives
Structural MotifPharmacophore FeatureSpatial Vector / Interaction Role
N-Benzyl Group Aromatic Ring (AR) / HydrophobicPi-pi stacking; anchoring in deep lipophilic pockets.
Spiro-Cyclopropane Steric Bulk / HydrophobicRestricts conformation; fills small hydrophobic cavities.
Piperidine Nitrogen Positive Ionizable (PI)Salt bridge formation with acidic residues (e.g., Aspartate).
C7-Ketone/Amine HBA / HBDDirectional hydrogen bonding with target backbone/sidechains.

Experimental Methodology: Synthesis & Derivatization

To generate a library for pharmacophore modeling, the C7-ketone must be derivatized. Reductive amination is the preferred method because it introduces diverse basic amines, creating Hydrogen Bond Donors (HBD) and Positive Ionizable (PI) features critical for binding to targets like GPCRs or kinases.

Derivatization Core 4-Benzyl-4-azaspiro[2.5]octan-7-one RedAm Reductive Amination Core->RedAm Primary/Secondary Amines Grignard Grignard Addition Core->Grignard Alkyl/Aryl Halides Amine 7-Amino Derivatives (HBD/HBA/PI Features) RedAm->Amine Alcohol 7-Alkyl-7-Hydroxy Derivatives (HBD/HBA Features) Grignard->Alcohol

Fig 2. Synthetic pathways for derivatizing the spirocyclic core for modeling.

Protocol 1: Synthesis of 7-Amino-4-benzyl-4-azaspiro[2.5]octane Derivatives

This protocol is engineered as a self-validating system to ensure high-fidelity library generation.

  • Imine Formation: Dissolve 4-benzyl-4-azaspiro[2.5]octan-7-one (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point (83°C vs 39°C), allowing for mild heating if the amine is sterically hindered by the spirocyclic core. Add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Reduction: After 2 hours of stirring at room temperature, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Causality: STAB is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted C7-ketone. This prevents the formation of unwanted C7-alcohol byproducts, ensuring the purity of the pharmacophoric inputs.

  • Validation & Workup: Monitor the reaction via LC-MS. The reaction is self-validating; the disappearance of the ketone peak (m/z 216 [M+H]+) and the appearance of the target secondary amine mass confirm successful conversion[2]. Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with ethyl acetate, dry over Na2SO4, and concentrate.

Computational Protocol: In Silico Pharmacophore Generation

Once the chemical library is synthesized and structurally confirmed, the derivatives are transitioned into an in silico environment to extract the 3D pharmacophore model.

CompWorkflow Prep Ligand Preparation (pH 7.4 Protonation) Conf Conformational Search (MMFF94s Force Field) Prep->Conf 3D Structures Extract Feature Extraction (AR, H, HBD, HBA, PI) Conf->Extract Energy Minima Refine Model Refinement (Excluded Volumes) Extract->Refine Spatial Mapping Validate ROC Validation (AUC > 0.8 Target) Refine->Validate Decoy Screening

Fig 3. In silico pharmacophore generation and validation workflow.

Protocol 2: 3D Pharmacophore Generation and Validation
  • Ligand Preparation: Import the synthesized derivative structures into a modeling suite (e.g., MOE or LigandScout). Assign protonation states at physiological pH (7.4).

    • Causality: The piperidine nitrogen (N4) will typically be protonated at physiological pH, forming a Positive Ionizable (PI) feature. This is critical for predicting salt bridge formations with acidic residues in the target binding pocket.

  • Conformational Sampling: Execute a conformational search using the MMFF94s force field.

    • Causality: The 's' variant of the MMFF94 force field is explicitly parameterized to handle the unique bond angles and severe ring strain of the spiro-cyclopropane moiety. Using standard force fields will result in collapsed or distorted 3-membered rings, invalidating the spatial vectors of the model.

  • Feature Extraction & Alignment: Superimpose the lowest-energy conformers based on the rigid spirocyclic core. Map the pharmacophore features: designate the N-benzyl group as an Aromatic Ring (AR), and the newly introduced C7-amine as a Hydrogen Bond Donor (HBD). Generate "Excluded Volumes" around the cyclopropane ring to represent the steric boundaries of the binding pocket.

  • Validation: Perform a Receiver Operating Characteristic (ROC) analysis using a decoy dataset. A self-validating model must yield an Area Under the Curve (AUC) > 0.8, confirming its ability to distinguish active spirocyclic hits from structurally similar inactive decoys.

Conclusion

The utilization of 4-benzyl-4-azaspiro[2.5]octan-7-one derivatives in pharmacophore modeling provides a highly effective strategy for navigating complex 3D chemical space. By leveraging the conformational rigidity of the spiro-cyclopropane system and the synthetic versatility of the C7-ketone, researchers can generate highly specific, self-validating pharmacophore models that translate reliably from in silico predictions to in vitro success.

References

  • PubChemLite: 4-benzyl-4-azaspiro[2.5]octan-7-one. PubChem Database. URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Foundational

Beyond Flatland: A Technical Guide to the Synthesis and Application of Azaspirocyclic Building Blocks

Introduction: The 3D Paradigm Shift in Drug Discovery The contemporary drug discovery landscape is undergoing a structural paradigm shift, moving away from planar, sp2-rich aromatic systems toward highly saturated, three...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 3D Paradigm Shift in Drug Discovery

The contemporary drug discovery landscape is undergoing a structural paradigm shift, moving away from planar, sp2-rich aromatic systems toward highly saturated, three-dimensional architectures. This transition—often termed "escaping flatland"—has elevated the importance of azaspirocycles. These spirocyclic scaffolds serve as robust, functionally rich bioisosteres for traditional saturated heterocycles like piperidines, piperazines, and morpholines[1].

The inherent geometric constraints of azaspiro[3.3]heptanes and related angular systems confer profound physicochemical benefits, including enhanced aqueous solubility, reduced metabolic clearance, and the presentation of novel exit vectors for structure-activity relationship (SAR) exploration[1]. By rigidifying the molecular core, azaspirocycles reduce the entropic penalty upon target binding, making them highly prized scaffolds for modern medicinal chemistry[2].

Strategic Synthetic Methodologies

Constructing a quaternary spiro-center—particularly one adjacent to or containing a nitrogen atom—requires precise stereochemical control and chemoselectivity. Below, we examine three field-proven synthetic strategies that have revolutionized the assembly of these complex building blocks.

Silver-Catalyzed Tandem Cyclization

A highly efficient and regioselective route to azaoxa- and diazaspirocycles relies on the soft Lewis acid-catalyzed tandem cyclization of alkynes bearing an amino group and a pendant heteroatom-based nucleophile. The use of Ag(phen)OTf (1,10-phenanthroline-ligated silver triflate) is paramount, as unligated cationic silver salts suffer from rapid catalyst deactivation. The reaction is initiated by N-cyclization to form a reactive iminium intermediate, followed by an umpolung-driven nucleophilic attack that closes the spirocyclic system.

Hypervalent Iodine-Mediated Oxidative Spirocyclization

Oxidative dearomatization of phenols and indoles using hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) or PhI(OAc)2, provides direct, metal-free access to spirodienones and azaspirocycles[3]. This approach leverages the intense electrophilicity of the iodine(III) center to drive intramolecular ipso-cyclization, rapidly generating complex aza-quaternary centers from flat aromatic precursors[3].

Propylphosphonic Anhydride (T3P) Mediated Coupling

Heteroaromatic carboxylic acids can be directly coupled with imines using T3P and a mild base to form azaspirocycles via N-acyliminium ions[4]. This metal-free, one-pot process yields spirocyclic indolenines and pyrroles with exceptional diastereoselectivity, accessing regions of 3D chemical space that are severely underrepresented in existing high-throughput screening libraries[4].

Quantitative Data & Comparative Analysis

To guide synthetic planning and route selection, the following table summarizes the performance metrics of these key transformations based on empirical literature data.

Synthetic StrategyCatalyst / ReagentOptimal SolventRepresentative Yield (%)StereoselectivityKey Advantage
Tandem Cyclization Ag(phen)OTf (10 mol%)Ethanol89–97%RegioselectiveHigh catalyst stability, mild conditions
Oxidative Spirocyclization PIFA / PhI(OAc)2Trifluoroethanol60–85%Substrate-dependentMetal-free, rapid dearomatization[3]
N-Acyliminium Coupling T3P / NEt(iPr)2EtOAc / CH2Cl270–95%High DiastereoselectivityOne-pot, accesses underexplored 3D space[4]
[3+2] Cycloaddition Trifluoroacetic acidDichloromethane75–85%Moderate to HighRapid access to complex scaffolds[5]

Experimental Protocols: Self-Validating Systems

The following methodologies detail the critical steps for synthesizing azaspirocycles, explicitly outlining the causality behind the experimental conditions to ensure reproducibility.

Protocol 1: Synthesis of Azaoxaspirocycles via Ag(phen)OTf Catalysis[3]

Causality Check: The choice of 1,10-phenanthroline as a ligand is critical to prevent the precipitation and deactivation of the silver catalyst. Ethanol is selected as the solvent because its polarity stabilizes the intermediate iminium ion while maintaining complete catalyst solubility, driving the reaction to >89% yield.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aminoalkyne substrate (0.25 mmol) and Ag(phen)OTf (10.9 mg, 10 mol%).

  • Solvation: Suspend the solid mixture in anhydrous ethanol (2.5 mL).

  • Reaction Execution: Stir the mixture at room temperature. For substrates bearing electron-deficient aryl groups at the nitrogen atom, elevate the temperature to 80 °C.

  • Validation: Monitor the reaction via TLC. The disappearance of the alkyne precursor validates the complete conversion to the iminium intermediate and subsequent cyclization.

  • Isolation: Concentrate the mixture under reduced pressure and purify the crude residue by flash column chromatography (silica gel, hexanes/EtOAc) to yield the pure azaspirocycle.

Protocol 2: Oxidative Spirocyclization using Hypervalent Iodine[4]

Causality Check: Trifluoroethanol (TFE) is strictly required as the solvent. Its high ionizing power and remarkably low nucleophilicity stabilize the highly reactive cationic intermediates (nitrenium or phenoxenium ions) without competing for the electrophilic centers, preventing unwanted solvent-adduct byproducts.

  • Preparation: Dissolve the phenolic or indolic sulfonamide precursor (0.5 mmol) in strictly anhydrous trifluoroethanol (5.0 mL).

  • Oxidation: Cool the solution to 0 °C to control the exothermic dearomatization. Add PIFA (0.55 mmol) portion-wise over 5 minutes.

  • Cyclization & Validation: Allow the reaction to warm to room temperature and stir for 2 hours. A self-validating visual cue is the color shift from pale yellow to deep orange/red, indicating successful dearomatization and spirocyclization.

  • Quenching: Quench the reactive iodine species with saturated aqueous NaHCO3 (5 mL) and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via silica gel chromatography to isolate the target spirodienone.

Mechanistic Workflows & Biological Applications

The logic governing the silver-catalyzed tandem cyclization highlights the elegant use of soft Lewis acids to activate alkynes preferentially over heteroatoms, initiating a cascade that builds complex 3D architecture from linear precursors.

Ag_Catalysis A Aminoalkyne Substrate B Ag(phen)OTf Coordination (Soft Lewis Acid) A->B C N-Cyclization (Iminium Intermediate) B->C D Nucleophilic Attack (O/N-Cyclization) C->D E Azaspirocyclic Product D->E

Mechanistic workflow of silver-catalyzed tandem cyclization for azaspirocycles.

Biologically, azaspirocycles have emerged as potent and highly selective modulators of G-protein coupled receptors (GPCRs). For instance, specific azaspirocyclic scaffolds act as selective agonists for the M4 muscarinic acetylcholine receptor, a critical target in the treatment of neuropsychiatric disorders[5]. The rigid 3D structure precisely orients the pharmacophore within the orthosteric binding site, triggering a specific downstream cascade.

M4_Pathway L Azaspirocyclic Agonist R M4 Muscarinic Receptor (GPCR) L->R G Gi/o Protein Activation R->G AC Adenylyl Cyclase Inhibition G->AC cAMP Decreased cAMP Levels AC->cAMP

Downstream signaling cascade of the M4 receptor modulated by azaspirocycles.

Conclusion

The synthesis of azaspirocyclic building blocks represents a critical frontier in modern medicinal chemistry. By moving away from planar architectures, researchers can access underexplored chemical space with highly favorable physicochemical properties. The strategic deployment of tandem cyclizations, oxidative spirocyclizations, and N-acyliminium couplings provides the synthetic community with a robust toolkit to construct these privileged scaffolds, ultimately accelerating the discovery of next-generation therapeutics.

References

  • From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis Source: NIH / PMC URL
  • Expanding the Azaspiro[3.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.
  • A Comparative Guide to the Synthesis of Azaspirocycles Source: Benchchem URL
  • Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles Source: ChemRxiv URL
  • Hypervalent Iodine-Mediated Synthesis of Spiroheterocycles via Oxidative Cyclization Source: EurekaSelect URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Benzyl-4-azaspiro[2.5]octan-7-one

Application Note: Advanced Synthesis Protocol for 4-Benzyl-4-azaspiro[2.5]octan-7-one Introduction & Strategic Rationale The incorporation of spirocyclic scaffolds into pharmaceutical pipelines has accelerated due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 4-Benzyl-4-azaspiro[2.5]octan-7-one

Introduction & Strategic Rationale

The incorporation of spirocyclic scaffolds into pharmaceutical pipelines has accelerated due to their ability to increase the fraction of sp³ carbons (Fsp³), thereby improving metabolic stability, solubility, and off-target profiles. Specifically, 4-Benzyl-4-azaspiro[2.5]octan-7-one is a highly valuable building block utilized in the development of CNS-active therapeutics, including Somatostatin receptor 4 (SSTR4) agonists targeted for Alzheimer's disease and epilepsy [1].

Despite its utility (PubChem CID 121553759) [2], synthesizing spiro-fused piperidones presents unique regiochemical challenges. Traditional aza-annulation strategies often fail due to the steric hindrance imposed by the spiro-cyclopropyl center. To bypass this, we detail a highly robust, self-validating Convergent Dieckmann Annulation pathway.

Mechanistic Causality: This route strategically employs a Dieckmann condensation of an unsymmetrical diester. While unsymmetrical Dieckmann cyclizations typically yield a problematic mixture of regioisomeric β -keto esters, our protocol leverages a structural convergence: upon acidic hydrolysis and decarboxylation, both regioisomers collapse into the exact same target ketone. This eliminates the need for complex intermediate separations and ensures a high-yielding, scalable process.

Synthetic Workflow Diagram

SynthesisWorkflow SM Methyl 2-cyclopropylideneacetate + Benzylamine Int1 Intermediate 1 Mono-ester Amine SM->Int1 Step 1: Aza-Michael (MeOH, rt) Int2 Intermediate 2 Unsymmetrical Diester Int1->Int2 Step 2: Methyl Acrylate (AcOH, 80°C) Int3 Intermediate 3 β-Keto Esters (Mixture) Int2->Int3 Step 3: Dieckmann (t-BuOK, THF, 0°C) Target 4-Benzyl-4-azaspiro[2.5]octan-7-one (Target Ketone) Int3->Target Step 4: Decarboxylation (6M HCl, Reflux)

Fig 1. Convergent 4-step synthetic workflow for 4-Benzyl-4-azaspiro[2.5]octan-7-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-(1-(benzylamino)cyclopropyl)acetate (Int-1)

Scientific Insight: The highly electrophilic β -carbon of methyl 2-cyclopropylideneacetate readily accepts nucleophilic attack. The relief of ring strain in the transition state drives the high regioselectivity of this aza-Michael addition.

  • Charge a flame-dried round-bottom flask with methyl 2-cyclopropylideneacetate (1.0 equiv, 50 mmol) and anhydrous methanol (100 mL) under a nitrogen atmosphere.

  • Add benzylamine (1.05 equiv, 52.5 mmol) dropwise over 15 minutes at 0 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure. Purify the crude residue via flash chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield Int-1 as a pale yellow oil.

Step 2: Synthesis of Methyl 3-(N-benzyl-N-(1-(2-methoxy-2-oxoethyl)cyclopropyl)amino)propanoate (Int-2)

Scientific Insight: The secondary amine in Int-1 is highly sterically hindered by the adjacent spiro-center. Standard Michael additions fail here; therefore, glacial acetic acid is used as a catalyst to activate the methyl acrylate, and thermal driving force is applied.

  • Dissolve Int-1 (40 mmol) in neat methyl acrylate (5.0 equiv, 200 mmol).

  • Add glacial acetic acid (0.5 equiv, 20 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C for 48 hours. Monitor conversion via LC-MS.

  • Cool to room temperature, dilute with EtOAc (150 mL), and wash sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 7:3) to isolate the unsymmetrical diester Int-2 .

Step 3: Dieckmann Condensation to β -Keto Esters (Int-3)

Scientific Insight: Potassium tert-butoxide is selected as the base to prevent transesterification issues while providing sufficient basicity to generate the enolates. The reaction produces two regioisomers (ketone at C6/ester at C8, and ketone at C7/ester at C6), which are carried forward as a mixture.

  • Dissolve Int-2 (30 mmol) in anhydrous THF (150 mL) and cool to 0 °C under nitrogen.

  • Add Potassium tert-butoxide (1.5 equiv, 45 mmol) portion-wise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by carefully adding 1M HCl until the pH reaches 6.0.

  • Extract the aqueous layer with EtOAc (3 × 100 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield Int-3 as a crude mixture of regioisomers. Do not purify.

Step 4: Acid-Mediated Decarboxylation to Target Ketone

Scientific Insight: Refluxing in strong aqueous acid achieves dual purposes: hydrolysis of the methyl esters to β -keto acids, and immediate thermal decarboxylation. Because both regioisomeric β -keto acids share the same carbon backbone, they converge into the single target spiro-ketone.

  • Suspend the crude Int-3 (approx. 28 mmol) in 6M aqueous HCl (100 mL).

  • Heat the mixture to vigorous reflux (110 °C) for 16 hours. Evolution of CO₂ gas will be observed.

  • Cool the mixture to 0 °C and carefully basify to pH 10 using 6M NaOH (exothermic).

  • Extract the aqueous phase with Dichloromethane (DCM) (3 × 100 mL).

  • Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purify via automated flash chromatography (Silica gel, 0-50% EtOAc in Heptanes) to afford 4-Benzyl-4-azaspiro[2.5]octan-7-one as a crystalline solid [3].

Quantitative Data & Analytical Markers

StepProductYield (%)Key MS Marker (ESI+)Key ¹H NMR Marker (CDCl₃, 400 MHz)
1 Mono-ester Amine (Int-1)88%m/z 220.1 [M+H]⁺ δ 0.45-0.65 (m, 4H, cyclopropyl CH₂)
2 Unsymmetrical Diester (Int-2)74%m/z 306.2 [M+H]⁺ δ 3.65 (s, 3H, OCH₃), 3.68 (s, 3H, OCH₃)
3 β -Keto Esters (Int-3)>95% (Crude)m/z 274.1 [M+H]⁺Complex mixture; enol OH visible > δ 11.0
4 Target Ketone81% (over 2 steps)m/z 216.1[M+H]⁺ δ 3.72 (s, 2H, N-CH₂-Ph), 2.40 (t, 2H, CH₂-C=O)

References

  • Title: Piperidinyl-3-(aryloxy)propanamides and propanoates (WO2019169153A1)
  • Title: 4-benzyl-4-azaspiro[2.5]octan-7-one (CID 121553759) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

Application

Application Note: 4-Benzyl-4-azaspiro[2.5]octan-7-one as a Strategic Pharmaceutical Intermediate

Executive Summary & Chemical Significance The paradigm shift in modern drug discovery from planar aromatic molecules to complex, three-dimensional architectures has elevated the importance of spirocyclic scaffolds[1]. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The paradigm shift in modern drug discovery from planar aromatic molecules to complex, three-dimensional architectures has elevated the importance of spirocyclic scaffolds[1]. 4-Benzyl-4-azaspiro[2.5]octan-7-one (CAS: 1909305-20-9) serves as a premier bifunctional intermediate in this space. The azaspiro[2.5]octane core introduces conformational rigidity and non-coplanar exit vectors, which critically enhance target selectivity, aqueous solubility, and metabolic stability by allowing molecules to "escape from flatland"[1].

This specific intermediate is highly valued because it features two orthogonal reactive sites: an N-benzyl protected amine and a C7-ketone. This dual functionality allows for divergent synthetic applications, making it a linchpin in the development of neurotherapeutics and metabolic disease drugs.

Target Classes & Therapeutic Applications

The structural vectors provided by the azaspiro[2.5]octane core have been successfully integrated into several advanced pharmacological targets:

  • SSTR4 Agonists for Alzheimer's Disease: The C7-ketone is a prime target for reductive amination. The resulting 7-amino derivatives are critical building blocks for somatostatin receptor 4 (SSTR4) modulators, which are under investigation for Alzheimer's disease and other central nervous system (CNS) disorders[2].

  • Histamine-3 Receptor (H3R) Antagonists: Azaspiro[2.5]octane carboxamide scaffolds have demonstrated nanomolar potency as H3R antagonists. The spirocyclic core improves brain-to-plasma ratios and in vivo efficacy in cognitive models while reducing hERG liability compared to traditional aromatic rings[3].

  • GLP-1 Receptor Agonists: Small-molecule GLP-1 agonists utilize azaspiro[2.5]octane derivatives to mimic the binding interactions of peptide-based therapeutics, offering the potential for oral bioavailability in treating type 2 diabetes and obesity[4].

SyntheticWorkflow Core 4-Benzyl-4-azaspiro[2.5]octan-7-one (Bifunctional Intermediate) RedAm Reductive Amination (C7 Ketone) Core->RedAm NaBH3CN Olef Olefination / Grignard (C7 Ketone) Core->Olef Wittig Deprot Pd/C Hydrogenolysis (N4 Benzyl) Core->Deprot H2, Pd/C Target1 7-Amino Derivatives (SSTR4 / H3R Ligands) RedAm->Target1 Target2 C7-Alkyl Spirocycles (GLP-1 Agonists) Olef->Target2 Target3 Free Secondary Amine (Library Generation) Deprot->Target3

Synthetic divergence of 4-Benzyl-4-azaspiro[2.5]octan-7-one in drug discovery.

Physicochemical Impact of the Scaffold

Replacing traditional flat rings with the azaspiro[2.5]octane core yields measurable improvements in drug-like properties.

Table 1: Comparative Physicochemical Impact of Spirocyclic Integration

PropertyTraditional Planar Scaffolds (e.g., Piperidines/Aromatics)Azaspiro[2.5]octane Scaffolds
Conformational Space 2D, flat structures with high coplanarity.3D, rigid structures with non-coplanar exit vectors[1].
Target Selectivity Prone to off-target interactions (e.g., CYP enzymes, hERG)[3].Enhanced selectivity due to precise spatial vector alignment[1].
Aqueous Solubility Lower; prone to intermolecular π-π stacking.Higher; disrupted molecular flatness reduces crystal packing[1].
Metabolic Stability Susceptible to rapid oxidative metabolism.Steric shielding by the cyclopropane ring improves half-life.

Experimental Protocols & Mechanistic Causality

As a Senior Application Scientist, I emphasize that successful functionalization of 4-Benzyl-4-azaspiro[2.5]octan-7-one requires careful control of reaction kinetics. The spiro-cyclopropane ring introduces unique steric and electronic environments that dictate reagent selection.

Protocol A: Chemoselective Reductive Amination of the C7-Ketone

Objective: Conversion of the C7-ketone to a primary amine for subsequent amide coupling to generate SSTR4 modulators[2].

Mechanism Ketone C7-Ketone Imine Iminium Intermediate Ketone->Imine NH4OAc (-H2O) Amine 7-Amino Product Imine->Amine NaBH3CN (Hydride)

Mechanistic workflow of the chemoselective reductive amination at the C7 position.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-benzyl-4-azaspiro[2.5]octan-7-one (1.0 eq, e.g., 3.20 mmol) in anhydrous Methanol (approx. 21 mL)[2].

    • Causality: Methanol is a protic solvent that solubilizes both the hydrophobic spirocycle and the inorganic reagents, while facilitating the proton-transfer steps necessary for iminium ion formation.

  • Imine Formation: Add Ammonium Acetate (NH₄OAc, 5.0 eq)[2].

    • Causality: A large excess of NH₄OAc acts as both the nitrogen source and a mild buffer, driving the equilibrium toward the hemiaminal/imine intermediate without requiring highly corrosive acids.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 0.3 - 0.5 eq)[2].

    • Causality: NaBH₃CN is uniquely stable in mildly acidic conditions and selectively reduces the protonated iminium ion over the starting ketone. Using stronger reducing agents like NaBH₄ would prematurely reduce the ketone to a secondary alcohol byproduct.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65°C) for 64 hours[2].

    • Causality: The steric hindrance from the adjacent spiro-cyclopropane ring significantly slows the rate of nucleophilic addition. Extended thermal energy is required to achieve high conversion rates.

  • Workup & Self-Validation: Concentrate under reduced pressure. Purify via automated flash silica column chromatography (eluting with an EtOAc/Heptane gradient)[2]. Validation: Successful conversion is confirmed via LC-MS by the mass shift from[M+H]⁺ 216 to [M+H]⁺ 217, and the disappearance of the ketone ¹³C-NMR signal (~210 ppm).

Protocol B: N-Debenzylation via Catalytic Hydrogenolysis

Objective: Removal of the N4-benzyl protecting group to liberate the secondary amine for further library generation.

Step-by-Step Methodology:

  • Preparation: Dissolve the C7-functionalized intermediate in Ethanol. Purge the reaction flask with Argon to remove atmospheric oxygen.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

    • Causality: Pd/C is highly effective for the hydrogenolysis of benzylic C-N bonds while remaining relatively mild compared to Pearlman's catalyst (Pd(OH)₂/C).

  • Hydrogenation: Introduce Hydrogen gas (H₂) via a balloon (1 atm) and stir at room temperature.

    • Causality: It is critical to maintain low H₂ pressure (1 atm) and ambient temperature. The spiro[2.5] system contains a strained cyclopropane ring; aggressive hydrogenation conditions risk unwanted hydrogenolytic ring-opening of the cyclopropane.

  • Filtration & Self-Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with Ethanol.

    • Validation: The complete disappearance of the aromatic benzyl protons (approx. 7.2-7.4 ppm) in the ¹H-NMR spectrum confirms successful deprotection, while the retention of the cyclopropane multiplets (approx. 0.3-0.8 ppm) validates that the spirocyclic core remains intact.

References

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ACS Publications.
  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry.
  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. PubMed.
  • WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates. Google Patents.

Sources

Method

Reagents and conditions for the debenzylation of 4-Benzyl-4-azaspiro[2.5]octan-7-one

Application Note: Chemoselective Debenzylation of 4-Benzyl-4-azaspiro[1]octan-7-one Target Audience: Researchers, scientists, and drug development professionals. Introduction & Strategic Rationale Spirocyclic scaffolds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Debenzylation of 4-Benzyl-4-azaspiro[1]octan-7-one

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Rationale

Spirocyclic scaffolds, particularly 4-azaspiro[1]octan-7-one, are highly prized in contemporary medicinal chemistry. They are frequently utilized to increase the Fsp3​ character of lead compounds, thereby improving metabolic stability and structural three-dimensionality. However, synthesizing these rigidified amines typically necessitates the use of a benzyl (Bn) protecting group on the nitrogen atom, which must be selectively removed late in the synthetic sequence to yield the active secondary amine hydrochloride.

Expertise & Experience: The Chemoselectivity Dilemma Standard N-debenzylation protocols rely heavily on catalytic hydrogenolysis (e.g., H2​ over Pd/C) or transfer hydrogenation. However, spirocyclic amines present a unique challenge: the spiro center creates severe steric shielding around the nitrogen atom. Empirical evidence demonstrates that N-benzylated spirocycles are frequently completely unreactive to standard atmospheric palladium-catalyzed hydrogenolysis[2].

If a chemist attempts to force the reaction by escalating hydrogen pressure or temperature, a critical chemoselectivity issue arises:

  • The C7 ketone is highly susceptible to over-reduction, yielding an undesired secondary alcohol.

  • The spiro[1] cyclopropane ring is at risk of hydrogenolytic ring-opening.

The ACE-Cl Solution: To bypass these reductive pitfalls, 1-chloroethyl chloroformate (ACE-Cl) provides a mild, non-reductive, and highly chemoselective alternative[3]. The reaction proceeds via a self-immolative mechanism:

  • Addition-Elimination: The sterically hindered tertiary amine attacks the highly electrophilic carbonyl carbon of ACE-Cl, forming a transient quaternary ammonium intermediate.

  • Dealkylation: The chloride counterion acts as a nucleophile, selectively displacing the benzyl group (ejected as benzyl chloride) to yield a stable 1-chloroethyl carbamate intermediate[2].

  • Methanolysis: Refluxing the intermediate in methanol triggers a decarboxylative decomposition. The nucleophilic attack of methanol on the 1-chloroethyl group releases the desired secondary amine as a hydrochloride salt, alongside volatile acetaldehyde and carbon dioxide[3].

Reaction Workflow & Logic

G SM 4-Benzyl-4-azaspiro[2.5] octan-7-one PdC H2, Pd/C (Standard) SM->PdC ACE ACE-Cl, DCE (Reflux, 1h) SM->ACE Chemoselective Fail No Reaction (Steric Shielding) PdC->Fail Mild Harsh H2, Pd/C (High Pressure) PdC->Harsh Push SideProd Ketone Reduction / Ring Opening Harsh->SideProd Loss of Ketone Carbamate 1-Chloroethyl Carbamate Int. ACE->Carbamate - BnCl MeOH Methanol (Reflux, 1h) Carbamate->MeOH Product 4-Azaspiro[2.5] octan-7-one HCl MeOH->Product - Acetaldehyde - CO2

Caption: Chemoselectivity logic comparing reductive hydrogenolysis vs. ACE-Cl mediated debenzylation.

Experimental Protocols

Self-Validating System Note: This two-step protocol is designed to be self-validating. The successful formation of the carbamate intermediate can be confirmed by the disappearance of the benzylic protons ( 3.5 ppm) in 1H NMR, while the final methanolysis is validated by the precipitation of the highly polar hydrochloride salt and the distinct odor of acetaldehyde[3].

Step 1: Formation of the 1-Chloroethyl Carbamate Intermediate

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Benzyl-4-azaspiro[1]octan-7-one (1.0 equiv, e.g., 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration) under an inert nitrogen atmosphere[3].

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.2 to 1.5 equiv) dropwise via syringe. Caution: ACE-Cl is a lachrymator and moisture-sensitive; perform strictly in a well-ventilated fume hood.

  • Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (approx. 85 °C) for 1 to 2 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc). The starting material will be consumed, replaced by a higher-running carbamate spot. GC-MS will show the loss of the m/z 91 (tropylium) peak characteristic of the N-benzyl group.

  • Concentration: Once complete, cool the reaction to room temperature and remove the DCE and generated benzyl chloride under reduced pressure to yield the crude 1-chloroethyl carbamate as a viscous oil.

Step 2: Methanolysis and Isolation

  • Solvent Exchange: Dissolve the crude carbamate intermediate immediately in anhydrous methanol (0.2 M concentration)[2].

  • Decarboxylation: Heat the methanolic solution to reflux for 45 to 60 minutes. During this time, the carbamate decomposes, releasing CO2​ and acetaldehyde[3].

  • Isolation: Cool the solution to room temperature. Concentrate the mixture under reduced pressure until a solid begins to form.

  • Purification: Triturate the resulting solid with cold diethyl ether or n-hexane. Filter the precipitate and dry under high vacuum to afford 4-azaspiro[1]octan-7-one hydrochloride as a highly pure, crystalline solid.

Quantitative Data: Method Comparison

Debenzylation MethodConditionsConversion (%)Ketone PreservationMain Impurity Profile
Catalytic H2​ (Standard) Pd/C (10%), H2​ (1 atm), MeOH, RT, 24h< 5%IntactUnreacted Starting Material
Catalytic H2​ (Harsh) Pd/C (10%), H2​ (50 psi), MeOH, 50°C, 12h> 95%Failed (<10%)4-azaspiro[1]octan-7-ol (Over-reduction)
Transfer Hydrogenation Pd/C (10%), NH4​HCO2​ , MeOH, Reflux, 12h< 10%IntactUnreacted Starting Material
ACE-Cl (Optimized) 1. ACE-Cl, DCE, Reflux 1h 2. MeOH, Reflux 1h> 95% Intact (>98%) Trace Benzyl Chloride (Easily washed)

Table 1: Comparative efficacy of debenzylation methods for sterically hindered spirocyclic ketones.

References

  • Source: National Institutes of Health (NIH)
  • 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem Application Notes Source: Benchchem URL
  • 4-azaspiro[1]octan-7-one hydrochloride | 2306277-85-8 Source: Sigma-Aldrich URL:

Sources

Application

Application Note: A Guide to the Scale-Up Manufacturing and Batch Synthesis of Intermediate AZ-415 (CAS 1909305-20-9)

Abstract This application note provides a comprehensive guide for the scale-up synthesis of AZ-415 (5-(methoxymethyl)-1-phenyl-1H-pyrazole-3-carboxylic acid) , a key intermediate in the development of novel therapeutic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of AZ-415 (5-(methoxymethyl)-1-phenyl-1H-pyrazole-3-carboxylic acid) , a key intermediate in the development of novel therapeutic agents. The journey from laboratory-scale synthesis to pilot-plant production is a critical phase in pharmaceutical development, often fraught with challenges related to process safety, reproducibility, and impurity control.[1] This document outlines a robust, validated batch process, detailing both the gram-scale laboratory protocol and the subsequent multi-kilogram scale-up. We will delve into the critical process parameters (CPPs), risk mitigation strategies based on Quality by Design (QbD) principles, and the practical engineering considerations necessary for a successful technology transfer.[2] This guide is intended for researchers, process chemists, and drug development professionals tasked with advancing chemical intermediates from the bench to manufacturing.

Introduction: The Role of AZ-415 in Drug Discovery

AZ-415 (CAS 1909305-20-9) has been identified as a crucial building block for a new class of kinase inhibitors. Its structural integrity and purity are paramount to the efficacy and safety of the final Active Pharmaceutical Ingredient (API). The ability to produce this intermediate consistently and economically at scale is therefore a key determinant of the overall program's viability.

The transition from a laboratory flask to a multi-hundred-liter reactor is not merely a linear increase in volume.[3] It represents a fundamental shift in the physical and chemical environment, where factors like heat transfer, mass transfer, and mixing efficiency become dominant variables.[4] This note addresses these challenges head-on, providing a framework to ensure the process is scalable, safe, and compliant with Good Manufacturing Practices (GMP).[5]

Laboratory-Scale Synthesis Protocol (50-100 g)

The initial laboratory synthesis serves as the foundation for all future scale-up activities. The primary goal at this stage is to establish a high-yielding and pure process, confirming the identity and quality of AZ-415.

Synthetic Scheme

The synthesis of AZ-415 is achieved via a two-step process starting from commercially available ethyl 4-methoxy-3-oxobutanoate and phenylhydrazine.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification & Acidification A Ethyl 4-methoxy-3-oxobutanoate I1 Intermediate Pyrazole Ester (In situ) A->I1 Reflux, 4h B Phenylhydrazine B->I1 Reflux, 4h C Acetic Acid (cat.) Ethanol C->I1 Reflux, 4h D NaOH (aq) E HCl (aq) P Product: AZ-415 (CAS 1909305-20-9) I1->P 1. Add NaOH (aq), 60°C, 2h 2. Cool, acidify with HCl (aq)

Caption: Reaction scheme for the two-step synthesis of AZ-415.

Detailed Laboratory Protocol
  • Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethyl 4-methoxy-3-oxobutanoate (160 g, 1.0 mol) and ethanol (800 mL).

  • Reagent Addition: Begin stirring and add phenylhydrazine (108 g, 1.0 mol) dropwise over 15 minutes. Add glacial acetic acid (5 mL) as a catalyst.

  • Cyclocondensation: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor reaction completion by TLC or LC-MS.

  • Saponification: Cool the reaction mixture to 40°C. In a separate vessel, prepare a solution of sodium hydroxide (80 g, 2.0 mol) in water (400 mL). Add the NaOH solution to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 60°C.

  • Hydrolysis: Stir the resulting mixture at 60°C for 2 hours until the ester is fully hydrolyzed (monitor by HPLC).

  • Work-up and Isolation: Cool the mixture to room temperature and transfer to a separatory funnel. Wash with methyl tert-butyl ether (MTBE) (2 x 400 mL) to remove non-polar impurities.

  • Precipitation: Transfer the aqueous layer to a 4 L beaker and cool in an ice bath to <10°C. With vigorous stirring, slowly add 6M hydrochloric acid until the pH reaches ~2. A thick white precipitate will form.

  • Filtration and Drying: Stir the slurry for 1 hour at <10°C. Collect the solid by vacuum filtration, wash the cake with cold deionized water (2 x 200 mL), and dry in a vacuum oven at 50°C to a constant weight.

Expected Results & Rationale
  • Yield: 195-207 g (89-95%).

  • Purity (HPLC): >99.0%.

  • Causality:

    • Solvent Choice: Ethanol is an excellent solvent for both reactants and facilitates the cyclization. Its boiling point allows for a controlled reaction temperature.

    • Catalyst: Acetic acid catalyzes the initial condensation reaction between the ketone and hydrazine.

    • Exotherm Control: The controlled addition of aqueous NaOH is critical as the saponification is exothermic. Failure to control the temperature can lead to impurity formation.

    • Acidification pH: Adjusting the pH to ~2 ensures complete protonation of the carboxylate, maximizing product precipitation and yield.

Process Development and Scale-Up Considerations

Scaling a process requires a proactive approach to identify and mitigate risks.[6] Adopting a Quality by Design (QbD) framework is essential for building a robust and reproducible manufacturing process.[2]

Quality by Design (QbD) and Risk Assessment

The first step is to define the Target Product Profile (TPP) and identify the Critical Quality Attributes (CQAs) for AZ-415. From there, a risk assessment links process parameters to these CQAs.

Table 1: QbD Risk Assessment for AZ-415 Synthesis

Critical Quality Attribute (CQA)Potential Process Parameter (pPP)Risk to CQA (High/Med/Low)Mitigation & Control Strategy
Purity (>99.0%) Saponification TemperatureHigh Implement strict temperature control using a jacketed reactor. Define an operating range (e.g., 55-65°C).
Impurity Profile Rate of Phenylhydrazine AdditionMedium Define a controlled addition rate to manage the initial reaction exotherm and prevent side-product formation.
Residual Solvents Drying Temperature/TimeMedium Validate drying parameters to ensure ethanol and water are below ICH limits.
Particle Size Acidification Temperature & RateHigh Develop a cooling and acidification profile to ensure consistent particle size, which impacts filtration and handling.
Yield (>88%) Final pH of PrecipitationHigh Establish a narrow pH target (e.g., 1.8-2.2) and validate the pH measurement system.
Key Scale-Up Challenges & Solutions
  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically in large reactors, making heat removal a primary concern.[4] The exothermic saponification step must be carefully managed by using a jacketed reactor with an appropriate heat transfer fluid and controlling the addition rate of the NaOH solution.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in increased impurity formation.[3] The impeller design, agitation speed, and baffle configuration of the pilot-plant reactor must be selected to ensure homogeneity.

  • Solid Handling: The filtration and drying of >20 kg of wet cake is very different from a laboratory Büchner funnel. A filter-dryer (or Nutsche filter) is recommended to perform these operations in a contained system, minimizing handling and contamination risks.

G A Lab Process Defined (Gram Scale) B Identify CQAs & CPPs (QbD Risk Assessment) A->B C Process Safety Analysis (Calorimetry, HAZOP) B->C D Is Process Safe? Exotherms Controlled? C->D E Pilot Batch in Non-GMP Kilolab D->E Yes I Process Re-design D->I No F Refine CPPs and Operating Ranges E->F G Draft Manufacturing Batch Record F->G H Execute Pilot Batch in GMP Plant (Kg Scale) G->H J Process Validation & Tech Transfer H->J I->B

Caption: A typical workflow for chemical process scale-up.

Pilot-Scale Batch Synthesis Protocol (20 kg)

This protocol is designed for a 100-gallon (approx. 400 L) glass-lined steel reactor. All raw materials must be qualified from approved vendors before use.

Equipment
  • 100-gallon glass-lined reactor with overhead agitation, reflux condenser, and temperature control unit.

  • Charge vessel for liquid additions.

  • Filter-dryer (Nutsche filter).

  • Calibrated pH probe and scales.

Detailed Pilot-Scale Protocol
  • Reactor Charging: Charge the reactor with ethyl 4-methoxy-3-oxobutanoate (32.0 kg, 200 mol) and 200-proof ethanol (160 L).

  • Reagent Addition: Begin agitation at 100 RPM. Charge phenylhydrazine (21.6 kg, 200 mol) from the charge vessel over 30-45 minutes, maintaining the internal temperature below 30°C. Charge glacial acetic acid (1 L).

  • Cyclocondensation: Heat the reactor contents to reflux (~78°C) and hold for 4-6 hours. Take an in-process control (IPC) sample for HPLC analysis to confirm reaction completion (<1% starting material remaining).

  • Saponification: Cool the batch to 40°C. In a separate, suitable poly-tank, dissolve sodium hydroxide (16.0 kg, 400 mol) in deionized water (80 L) and ensure it is fully dissolved.

  • Controlled Addition: Add the NaOH solution to the reactor over 1.5-2 hours, maintaining the batch temperature between 55-65°C using jacket cooling.

  • Hydrolysis: Once the addition is complete, maintain the batch at 60°C (±5°C) for 2-3 hours. Take an IPC sample to confirm hydrolysis is complete (<0.5% ester intermediate).

  • Work-up: Cool the batch to 20-25°C. Stop agitation and allow layers to separate. Transfer the lower aqueous layer to a second, clean 100-gallon reactor. Extract the remaining organic layer in the first reactor with water (40 L) and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers to 5°C (±5°C). Slowly add 6M hydrochloric acid (approx. 60 L) over 2-3 hours to reach a final pH of 1.8-2.2, maintaining the temperature below 15°C.

  • Isolation and Drying: Stir the resulting slurry at 5°C for at least 2 hours. Transfer the slurry to the filter-dryer. Deliquor the batch, then wash the product cake with cold deionized water (2 x 40 L). Dry the product under vacuum at 50°C until the loss on drying (LOD) is <0.5%.

Comparison of Lab vs. Pilot Scale

Table 2: Summary of Key Parameters and Results

ParameterLaboratory Scale (1.0 mol)Pilot Scale (200 mol)Rationale for Change
Batch Size ~220 g~44 kg200x scale increase to meet project demands.
NaOH Addition Time 30 min1.5 - 2 hoursTo manage the exotherm within the cooling capacity of the larger reactor.[4]
Acidification Time ~15 min2 - 3 hoursTo control particle size and prevent inclusion of impurities during crystallization.
Isolation Method Büchner FunnelFilter-DryerFor efficient and contained handling of large quantities of solids.
Typical Yield 92%90%A slight decrease in yield is common on scale-up due to transfers and sampling.
Purity (HPLC) >99.0%>99.0%Process controls successfully maintained product quality at scale.

Conclusion

The successful scale-up of AZ-415 from the gram to the multi-kilogram scale demonstrates a robust and well-understood chemical process. By applying Quality by Design principles, performing a thorough risk assessment, and understanding the core chemical engineering challenges, we have established a manufacturing process capable of consistently delivering high-purity material.[2][7] This detailed protocol provides a validated pathway for the production of this critical intermediate, enabling the continued development of next-generation therapeutics.

References

  • Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.
  • Protheragen. (2026, February 20). Mastering GMP Compliant Scale-Up Synthesis.
  • Arborpharmchem. (2026, February 19). Achieving Batch to Batch Consistency in API Synthesis.
  • Ascendia Pharma. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.
  • Esco Aster. (n.d.). Active Pharmaceutical Ingredient (API) Process Development.
  • Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE.
  • BOC Sciences. (2025, September 12). Step-by-Step API Manufacturing Process.
  • Sarv Biolabs. (2025, July 4). Overview of API Process Development.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.

Sources

Method

Application Note: Orthogonal Functionalization of 4-Azaspirooctan-7-one via Transition-Metal Cross-Coupling

Application Note: Orthogonal Functionalization of 4-Azaspiro[1]octan-7-one via Transition-Metal Cross-Coupling Introduction & Strategic Overview The drive to "escape flatland" in modern drug discovery has elevated the im...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization of 4-Azaspiro[1]octan-7-one via Transition-Metal Cross-Coupling

Introduction & Strategic Overview

The drive to "escape flatland" in modern drug discovery has elevated the importance of spirocyclic scaffolds. By introducing three-dimensional character, these molecules often exhibit improved target specificity, reduced off-target liabilities, and enhanced metabolic stability compared to planar aromatics 1. 4-azaspiro[2]octan-7-one is a highly privileged spirocyclopropanated piperidone analogue 3.

However, the adjacent cyclopropane ring introduces significant steric hindrance, complicating standard functionalization protocols. This application note details robust, causality-driven methodologies for the orthogonal functionalization of this scaffold at both the nitrogen (N4) and the ketone (C7) positions using palladium-catalyzed cross-coupling.

Workflow Core 4-azaspiro[2.5]octan-7-one N_Func Buchwald-Hartwig N-Arylation Core->N_Func Pd/RuPhos, Base C_Func Enolization & Triflation Core->C_Func KHMDS, Comins' Reagent Enol_Tf Enol Triflate Intermediate C_Func->Enol_Tf Suzuki Suzuki-Miyaura Cross-Coupling Enol_Tf->Suzuki Pd(dppf)Cl2, Ar-B(OH)2

Fig 1. Orthogonal transition-metal functionalization pathways for 4-azaspiro[2]octan-7-one.

N-Functionalization: Buchwald-Hartwig Amination

Mechanistic Causality & Catalyst Selection

The secondary amine at the 4-position is sterically encumbered by the spiro-fused cyclopropane ring. Standard phosphine ligands (e.g., BINAP, dppf) often fail here due to slow reductive elimination, which allows competing β -hydride elimination to dominate, leading to desaturation or catalyst deactivation 4.

To overcome this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands, specifically RuPhos or BrettPhos , is strictly required [[5]](). The steric bulk of the ligand forces the palladium center into a conformation that accelerates the rate-limiting reductive elimination step, cleanly yielding the N-arylated product.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II) Aryl Complex Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_Amine Pd(II) Amido Complex PdII_OA->PdII_Amine Amine Binding & Deprotonation PdII_Amine->Pd0 Reductive Elimination (Product Release) Steric Bulky RuPhos ligand accelerates reductive elimination of the sterically hindered spiro-amine. Steric->PdII_Amine

Fig 2. Buchwald-Hartwig catalytic cycle highlighting the role of bulky ligands in steric relief.

Protocol 1: Self-Validating N-Arylation Workflow

Reagents: 4-azaspiro[2]octan-7-one hydrochloride (1.0 eq), Aryl Halide (1.2 eq), Pd2​(dba)3​ (0.02 eq), RuPhos (0.04 eq), NaOtBu (2.5 eq).

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor, RuPhos, aryl halide, and the spirocyclic amine salt.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3x) to prevent oxidative degradation of the phosphine ligand.

  • Base Addition: Under a positive flow of Argon, add NaOtBu . Causality Note: 2.5 equivalents are used; 1.0 eq neutralizes the hydrochloride salt, while 1.5 eq drives the catalytic cycle.

  • Solvent & Heating: Inject anhydrous, degassed 1,4-dioxane (0.2 M relative to the amine). Stir the mixture at 100 °C for 12 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, filter, and analyze via LC-MS. The protocol is self-validating if the starting material peak ( m/z 126.1 for the free base) is <2% relative to the product peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

C-Functionalization: Enol Triflate Suzuki-Miyaura Coupling

Mechanistic Causality & Reagent Selection

Direct α -arylation of the 7-one position is challenging due to potential ring-opening of the cyclopropane under strongly basic, heated conditions. A milder, orthogonal approach involves converting the ketone to an enol triflate, followed by a Suzuki-Miyaura cross-coupling [[6]]().

Critical Insight: The free secondary amine must be protected (e.g., as a Boc carbamate) prior to enolization. If left unprotected, the highly electrophilic triflating agent will irreversibly triflate the nitrogen. Comins' reagent (N-(5-chloro-2-pyridyl)triflimide) is specifically chosen over triflic anhydride ( Tf2​O ) because it is a milder triflating agent, preventing the formation of undesired tarry byproducts and maintaining the integrity of the spirocyclic core 7.

Protocol 2: Synthesis of the Enol Triflate

Reagents: N-Boc-4-azaspiro[2]octan-7-one (1.0 eq), KHMDS (1.2 eq, 1M in THF), Comins' reagent (1.1 eq).

  • Enolization: Dissolve the N-Boc protected ketone in anhydrous THF (0.1 M) and cool to -78 °C under Argon. Dropwise add KHMDS over 15 minutes. Stir for 1 hour at -78 °C to ensure complete kinetic enolate formation.

  • Triflation: Add a solution of Comins' reagent in THF dropwise. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Validation Checkpoint: Quench a micro-aliquot with sat. NH4​Cl . TLC (Hexanes/EtOAc 8:2) should show complete consumption of the ketone (stains strongly with KMnO4​ due to the newly formed enol double bond).

  • Isolation: Quench the bulk reaction with sat. NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate. The crude enol triflate is generally pure enough for the next step but can be passed through a short silica plug.

Protocol 3: Suzuki-Miyaura C-C Cross-Coupling

Reagents: Enol triflate (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), K2​CO3​ (3.0 eq).

  • Reaction Setup: Combine the enol triflate, arylboronic acid, and Pd(dppf)Cl2​ in a reaction vial.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.15 M). The water is strictly required to dissolve the base and accelerate the transmetalation step of the boronic acid.

  • Coupling: Heat the biphasic mixture at 80 °C for 4-6 hours.

  • Validation Checkpoint: LC-MS analysis must show the disappearance of the enol triflate mass and the appearance of the target C-arylated product.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected outcomes for the functionalization of the 4-azaspiro[2]octan-7-one scaffold.

Reaction TypeSubstrate StateCatalyst / LigandBase / AdditiveYield (%)Key Observation
N-Arylation Free Base / HCl Salt Pd2​(dba)3​ / RuPhos NaOtBu (2.5 eq)82 - 91%RuPhos prevents β -hydride elimination of the spiro-amine.
Enolization N-Boc ProtectedNoneKHMDS / Comins'85 - 95%Comins' reagent prevents degradation seen with Tf2​O .
C-Arylation Enol Triflate Pd(dppf)Cl2​ K2​CO3​ (aq)78 - 88%Aqueous biphasic system is critical for efficient transmetalation.

References

  • Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using 1-Boc-4-piperidone. Benchchem.
  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. NIH.
  • Application of a Lactam-Derived Enol Triflate to Natural Product Synthesis. ACS Publications.
  • Enantioselective Hydroalkenylation of Olefins with Enol Sulfonates Enabled by Dual Copper Hydride and Palladium Catalysis. NIH.

Sources

Application

How to use 4-Benzyl-4-azaspiro[2.5]octan-7-one in spirocyclic library generation

Application Note: High-Throughput Spirocyclic Library Generation using 4-Benzyl-4-azaspiro[2.5]octan-7-one Target Audience: Medicinal Chemists, Library Design Scientists, and Drug Discovery Professionals Content Focus: S...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Spirocyclic Library Generation using 4-Benzyl-4-azaspiro[2.5]octan-7-one

Target Audience: Medicinal Chemists, Library Design Scientists, and Drug Discovery Professionals Content Focus: Scaffold Analysis, Dual-Vector Diversification Strategy, and Validated Protocols

Rationale: The Spiro[2.5]octane Advantage in Drug Discovery

In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to improve compound solubility, reduce off-target promiscuity, and enhance metabolic stability [1]. Spirocyclic scaffolds provide an excellent means to introduce this structural novelty and three-dimensional rigidity [1].

The compound 4-Benzyl-4-azaspiro[2.5]octan-7-one (CAS: 1909305-20-9) [4] is a highly privileged building block for combinatorial and parallel library generation. Structurally, it is equivalent to a 2-spirocyclopropyl-piperidin-4-one. This specific topology offers two major pharmacological advantages:

  • Conformational Locking: The spiro-fused cyclopropane at the α -position of the piperidine ring restricts the ring's conformation, providing a rigid, predictable 3D vector for structure-based drug design (SBDD) [2].

  • Basicity Modulation: The increased s-character of the spiro-carbon bonds exerts an electron-withdrawing inductive effect on the adjacent nitrogen. This subtly lowers the pKa​ of the resulting amine, a critical factor in mitigating phospholipidosis and hERG channel liabilities commonly associated with basic piperidines [3].

Retrosynthetic and Diversification Strategy

To maximize chemical space coverage, 4-Benzyl-4-azaspiro[2.5]octan-7-one is utilized via a dual-orthogonal diversification strategy. The scaffold possesses two distinct functional handles:

  • Vector 1 (C7 Ketone): An unhindered electrophilic center primed for reductive amination, Grignard addition, or Wittig olefination.

  • Vector 2 (N4 Amine): A benzyl-protected secondary amine that, upon deprotection, reveals a sterically hindered nucleophile ready for amidation, sulfonylation, or SNAr reactions.

Workflow Scaffold 4-Benzyl-4-azaspiro[2.5]octan-7-one (Core Scaffold) Step1 Vector 1: C7 Diversification (Reductive Amination) Scaffold->Step1 Primary/Secondary Amines Step2 Vector 2: N4 Debenzylation (Pd/C, H2 or ACE-Cl) Step1->Step2 C7-Functionalized Intermediate Step3 Vector 3: N4 Capping (Amidation/Sulfonylation) Step2->Step3 Free N4 Amine Library Spirocyclic Screening Library (High Fsp3, Lead-like) Step3->Library Electrophilic Building Blocks

Workflow for dual-vector spirocyclic library generation.

Experimental Protocols: A Self-Validating Workflow

The following protocols have been designed with built-in causality and chemoselectivity considerations to ensure robust high-throughput library generation.

Protocol A: C7 Ketone Diversification via Reductive Amination

Causality Insight: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium cyanoborohydride due to its lower toxicity and superior chemoselectivity. It preferentially reduces the transient iminium ion without prematurely reducing the C7 ketone. Chemoselectivity Warning: To avoid cross-reactivity during the downstream N4-capping step, it is highly recommended to use secondary amines here, generating a tertiary amine at C7. If a primary amine is used, the resulting secondary amine at C7 must be Boc-protected prior to Step B.

Step-by-Step Methodology:

  • Imine Formation: In a 2-dram vial, dissolve 4-Benzyl-4-azaspiro[2.5]octan-7-one (1.0 equiv, 0.5 mmol) and the desired secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 3.0 mL). Add glacial acetic acid (1.5 equiv) to catalyze iminium formation.

  • In-Process Control: Stir at room temperature (RT) for 2 hours. Extract a 5 μ L aliquot, dilute in MeCN, and verify iminium formation via LC-MS.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) in one portion. Stir at RT for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (2 mL). Extract the aqueous layer with dichloromethane (DCM) ( 3×3 mL). Combine the organic layers, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the C7-functionalized intermediate.

Mechanism Ketone C7 Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Mild Acid (AcOH) Amine R2-NH (Secondary) Amine->Hemiaminal Mild Acid (AcOH) Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O Product C7 Tertiary Amine Iminium->Product NaBH(OAc)3 (Hydride Transfer)

Mechanistic pathway of C7 reductive amination.

Protocol B: Chemoselective N4-Debenzylation

Causality Insight: Standard hydrogenolysis (Pd/C, H2​ ) is highly efficient for N-benzyl cleavage. However, if the C7 substituent contains reducible functionalities (e.g., alkenes, alkynes, or halogens), alternative deprotection using 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis must be employed to preserve the C7 vector.

Step-by-Step Methodology (Hydrogenolysis Route):

  • Dissolve the C7-functionalized intermediate (0.4 mmol) in LC-MS grade Methanol (4.0 mL).

  • Purge the reaction vessel with Argon. Carefully add 10% Pd/C (10 wt%, ~10 mg).

  • Evacuate the flask and backfill with H2​ gas via a balloon (1 atm).

  • Stir vigorously at RT for 4-6 hours.

  • In-Process Control: Monitor the disappearance of the starting material and the loss of the benzyl tropylium ion ( m/z 91) via LC-MS.

  • Filter the suspension through a short pad of Celite, wash with MeOH, and concentrate to yield the free N4 amine.

Protocol C: N4-Capping (Amidation)

Causality Insight: The N4 amine is directly adjacent to the spiro-cyclopropane ring (C3 position), creating significant local steric hindrance. Standard coupling agents like EDC/HOBt often result in sluggish kinetics and poor yields. Therefore, the highly active uronium-based coupling reagent HATU is required to drive the acylation to completion.

Step-by-Step Methodology:

  • In a dry vial, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (2.0 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 10 minutes to form the active ester.

  • Add a solution of the debenzylated N4-amine intermediate (1.0 equiv) in DMF (1.0 mL).

  • Stir at RT for 12 hours.

  • Purification: Dilute with EtOAc, wash with 5% aqueous LiCl ( ) to remove DMF, dry the organic layer, and purify via reverse-phase preparative HPLC to isolate the final library member.

Physicochemical Profiling of the Generated Library

The integration of the spiro[2.5]octane core ensures that the resulting library members maintain excellent lead-like properties, specifically characterized by high Fsp3​ fractions and tightly controlled lipophilicity (cLogP).

Table 1: Representative Library Enumeration and Calculated Physicochemical Properties

Library MemberVector 1 (C7 Amine)Vector 2 (N4 Cap)Exact Mass (Da)cLogPtPSA (Ų) Fsp3​
Core Scaffold None (Ketone)Benzyl215.132.420.30.57
Compound A MorpholineAcetyl238.170.840.50.92
Compound B PiperidineMethanesulfonyl286.171.254.10.92
Compound C 4-FluoropiperidineCyclopropanecarbonyl294.171.841.50.87
Compound D Dimethylamine2-Pyridinecarbonyl259.171.453.40.69

(Note: Data represents calculated values for the fully assembled products, demonstrating the scaffold's ability to generate highly saturated, 3D-complex molecules well within Lipinski's Rule of 5).

References

  • Optimizing Chemical Synthesis with Spirocyclic Building Blocks. nbinno.com.
  • Spiro(2,5)octane | C8H14 | CID 135988. PubChem, National Institutes of Health.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications.
  • 4-benzyl-4-azaspiro[2.5]octan-7-one. PubChemLite, Université du Luxembourg.

Technical Notes & Optimization

Troubleshooting

Improving overall reaction yield in 4-Benzyl-4-azaspiro[2.5]octan-7-one synthesis

Welcome to the technical support center for the synthesis of 4-Benzyl-4-azaspiro[2.5]octan-7-one. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Benzyl-4-azaspiro[2.5]octan-7-one. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and improve product purity. Our approach is grounded in fundamental chemical principles and validated by established literature.

Introduction: A Strategic Approach to Synthesis

The 4-azaspiro[2.5]octan-7-one core is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional exit vector from its cyclopropane ring. The direct, one-pot synthesis of the N-benzylated target compound is challenging. A more robust and controllable strategy involves a two-stage process:

  • Stage 1: Formation of the Core Scaffold: Synthesis of the unprotected secondary amine, 4-azaspiro[2.5]octan-7-one.

  • Stage 2: N-Benzylation: Introduction of the benzyl group onto the scaffold's nitrogen to yield the final product.

This guide is structured to troubleshoot each of these critical stages independently.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: N-Benzylation Precursor Acyclic Precursor (e.g., Dinitrile or Diester) Cyclization Intramolecular Cyclization (e.g., Thorpe-Ziegler or Dieckmann) Precursor->Cyclization Base, Solvent Hydrolysis Hydrolysis & Decarboxylation Cyclization->Hydrolysis Acidic Workup Scaffold 4-Azaspiro[2.5]octan-7-one Hydrolysis->Scaffold ReductiveAmination Reductive Amination Scaffold->ReductiveAmination Benzaldehyde Benzaldehyde Benzaldehyde->ReductiveAmination Reducing Agent (e.g., NaBH(OAc)₃) Target 4-Benzyl-4-azaspiro[2.5]octan-7-one ReductiveAmination->Target

Optimization

Troubleshooting solubility issues of 4-Benzyl-4-azaspiro[2.5]octan-7-one in aqueous media

Welcome to the technical support guide for 4-Benzyl-4-azaspiro[2.5]octan-7-one. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Benzyl-4-azaspiro[2.5]octan-7-one. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome challenges related to the aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure consistent and reliable experimental outcomes.

Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it is imperative to understand the inherent properties of 4-Benzyl-4-azaspiro[2.5]octan-7-one. Its structure contains a spirocyclic core, a bulky hydrophobic benzyl group, and a tertiary amine. This amine is the most critical feature for solubility manipulation, as it is a basic functional group that can be protonated.

PropertyValue / StructureRationale & Implications
Molecular Structure Chemical structure of 4-Benzyl-4-azaspiro[2.5]octan-7-oneThe structure combines a rigid spiro[2.5]octane system with a lipophilic benzyl group, contributing to low intrinsic aqueous solubility. The key feature is the tertiary amine within the azaspiro ring system.
Molecular Formula C₁₄H₁₇NO-
Molecular Weight 215.29 g/mol -
Predicted XlogP 1.6[1]This value indicates a moderate degree of lipophilicity ("grease-ball" characteristics), suggesting that the compound prefers an organic environment over an aqueous one.[2]
Predicted pKa ~7.5 - 8.5 (Estimated)The tertiary amine is a weak base. At pH values significantly below its pKa, it will be protonated (R₃N + H⁺ ⇌ R₃NH⁺), forming a more polar, water-soluble cationic salt. This is the primary handle for solubility enhancement.
Frequently Asked Questions (FAQs)

Q1: I dissolved my 4-Benzyl-4-azaspiro[2.5]octan-7-one in DMSO for a stock solution, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS pH 7.4). Why?

This is a classic case of a compound "crashing out" of solution. Your compound is soluble in the neat organic solvent (DMSO), but its concentration in the final aqueous medium exceeds its thermodynamic solubility limit. The small percentage of DMSO is insufficient to keep the hydrophobic molecule dissolved in a predominantly water-based environment.

Q2: Since the compound has a basic nitrogen, can I just lower the pH to get it into solution?

Absolutely. This should be your first and most direct approach. By lowering the pH of your aqueous medium to at least 1.5-2 pH units below the compound's pKa (e.g., pH 5.5-6.0), you can protonate the tertiary amine. The resulting cationic salt will have significantly higher aqueous solubility.[3][4] For many basic drugs, this simple pH adjustment is sufficient to achieve the desired concentration for in vitro assays.[][6]

Q3: What is the maximum percentage of co-solvent I can use in my cell-based assay?

This is highly dependent on the cell line and assay sensitivity. As a general starting point, many cell lines can tolerate up to 0.5% or even 1% of solvents like DMSO or ethanol. However, it is critical to run a vehicle control (your final buffer containing the same percentage of co-solvent but without the compound) to ensure the solvent itself does not impact your experimental results (e.g., cell viability, enzyme activity).

Q4: I see precipitation in my assay plate wells after a few hours of incubation. What's happening?

This indicates that while you may have achieved initial dissolution, the solution is likely supersaturated and thermodynamically unstable. Over time, the compound is crashing out of the metastable state. This can be caused by temperature changes, interactions with plate materials, or insufficient solubilizing power of your formulation. This issue often requires moving beyond simple pH/co-solvent systems to more robust formulations like those using cyclodextrins or surfactants.

Systematic Troubleshooting Workflow

Navigating solubility issues should follow a logical progression from simple to more complex solutions. The following workflow is designed to efficiently identify an appropriate solubilization strategy for 4-Benzyl-4-azaspiro[2.5]octan-7-one.

G cluster_start cluster_ph Level 1: pH Adjustment cluster_cosolvent Level 2: Co-solvent Addition cluster_excipient Level 3: Formulation with Excipients cluster_end start Solubility Issue with 4-Benzyl-4-azaspiro[2.5]octan-7-one ph_adjust Prepare Acidic Buffer (e.g., 50 mM Acetate, pH 5.0) start->ph_adjust ph_check Is Compound Soluble at Target Concentration? ph_adjust->ph_check cosolvent Introduce Co-solvent to Acidic Buffer (e.g., 5-10% Ethanol, PEG 400) Verify Assay Compatibility! ph_check->cosolvent No success Proceed with Experiment ph_check->success Yes cosolvent_check Is Compound Soluble? cosolvent->cosolvent_check excipient_choice Choose Excipient Strategy cosolvent_check->excipient_choice No cosolvent_check->success Yes cyclodextrin Use Cyclodextrins (e.g., 2-10% HP-β-CD) excipient_choice->cyclodextrin Preferred for IV/in vivo surfactant Use Surfactants (e.g., 0.1-1% Tween® 80) excipient_choice->surfactant Common for in vitro excipient_check Is Compound Soluble & Stable? cyclodextrin->excipient_check surfactant->excipient_check excipient_check->success Yes reassess Re-evaluate Formulation or Consider Advanced Methods (e.g., Solid Dispersion) excipient_check->reassess No

Caption: A step-by-step decision tree for solubilizing 4-Benzyl-4-azaspiro[2.5]octan-7-one.

Detailed Experimental Protocols
Protocol 1: pH-Based Solubility Enhancement

Objective: To leverage the basic tertiary amine for solubilization by forming a protonated salt in an acidic aqueous buffer.

Causality: The Henderson-Hasselbalch equation dictates that when the pH of the solution is lower than the pKa of a basic compound, the protonated (ionized) species will dominate. This ionized form is significantly more polar and thus more soluble in water.[7]

Materials:

  • 4-Benzyl-4-azaspiro[2.5]octan-7-one

  • 50 mM Sodium Acetate Buffer, pH 5.0

  • 50 mM Phosphate-Buffered Saline (PBS), pH 7.4 (for comparison)

  • Vortex mixer and/or sonicator

Methodology:

  • Prepare two sets of vials. To one set, add the desired volume of pH 5.0 acetate buffer. To the other, add the same volume of pH 7.4 PBS.

  • Add pre-weighed 4-Benzyl-4-azaspiro[2.5]octan-7-one to each vial to achieve the target final concentration.

  • Vortex vigorously for 2-3 minutes. If solid remains, sonicate the vials in a water bath for 10-15 minutes.

  • Allow the samples to equilibrate at room temperature for at least 1 hour.

  • Verification: Visually inspect each vial against a dark background for any undissolved particulate matter or haziness. A successfully solubilized sample will be a completely clear solution. Compare the results at pH 5.0 versus pH 7.4.

Protocol 2: Co-Solvent Screening

Objective: To increase solubility by reducing the polarity of the aqueous medium with a water-miscible organic solvent.[8][9]

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the overall polarity of the solvent system.[] This makes the environment more favorable for dissolving moderately lipophilic compounds like 4-Benzyl-4-azaspiro[2.5]octan-7-one.[10]

Materials:

  • Stock solution of 4-Benzyl-4-azaspiro[2.5]octan-7-one in 100% DMSO (e.g., 50 mM).

  • Aqueous buffer (use the acidic buffer from Protocol 1 if pH adjustment was partially successful).

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

Methodology:

  • Prepare a series of aqueous buffer solutions containing different final concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • To each co-solvent/buffer mixture, add a small aliquot of the DMSO stock solution to reach the target final concentration of the compound. Important: Add the DMSO stock to the co-solvent/buffer mixture, not the other way around, while vortexing to ensure rapid dispersion.

  • Vortex each solution immediately after adding the stock.

  • Verification: Incubate the solutions for 1-2 hours at the intended experimental temperature. Inspect for precipitation. A stable solution will remain clear.

Co-SolventTypical Conc. RangeProsCons/Considerations
Ethanol 5-20%Volatile, easy to remove if needed.Can be toxic to cells at >1% conc.
Propylene Glycol (PG) 10-40%Low toxicity, commonly used in formulations.Can be viscous at higher concentrations.
PEG 400 10-50%Very low toxicity, good solubilizing power.Non-volatile. Can interfere with some assays.
Protocol 3: Formulation with Cyclodextrins

Objective: To enhance aqueous solubility by forming a host-guest inclusion complex.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] The lipophilic benzyl group of your compound can become encapsulated within this cavity, effectively shielding it from the aqueous environment and presenting the hydrophilic exterior of the CD to the water, thereby increasing apparent solubility.[12][13][14]

Materials:

  • 4-Benzyl-4-azaspiro[2.5]octan-7-one

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., pH 5.0 Acetate Buffer)

Methodology:

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 2%, 5%, 10% w/v) in your chosen buffer.

  • Add the solid compound directly to the HP-β-CD solutions to achieve the target concentration.

  • Stir or shake the mixtures overnight at room temperature to allow for complexation equilibrium to be reached. Gentle heating (40-50°C) can sometimes accelerate this process.

  • After equilibration, filter the solutions through a 0.22 µm filter to remove any undissolved compound.

  • Verification: The concentration of the dissolved compound in the clear filtrate can be quantified using a suitable analytical method (e.g., HPLC-UV). This will determine the solubility enhancement provided by each concentration of HP-β-CD.

Summary of Solubilization Strategies

The following diagram illustrates the mechanisms of the primary solubilization techniques discussed.

Caption: Mechanisms of common solubility enhancement techniques.

References
  • Vertex AI Search. (n.d.). Potential Use of Cyclodextrins as Drug Carriers and Active Pharmaceutical Ingredients.
  • J-STAGE. (n.d.). Pharmaceutical Application of Cyclodextrins as Multi-functional Drug Carriers.
  • WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
  • ResearchGate. (2018, February 26). Enhancement of the Aqueous Solubility and Permeability of Poorly Water.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • IntechOpen. (2022, October 11). Cyclodextrins: An Overview of Fundamentals, Types, and Applications.
  • Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs.
  • MDPI. (2024, February 29). The Use of Cyclodextrins in Pharmaceutical Formulations.
  • NIH. (n.d.). Cyclodextrins in delivery systems: Applications.
  • Wikipedia. (n.d.). Cosolvent.
  • NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Santa Cruz Biotechnology. (n.d.). Surfactants.
  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?.
  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • PubChemLite. (n.d.). 4-benzyl-4-azaspiro[2.5]octan-7-one.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Khan Academy. (n.d.). pH and solubility.
  • ACS Publications. (2018, February 14). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
  • PubMed. (n.d.). Combined effect of complexation and pH on solubilization.

Sources

Troubleshooting

Minimizing side reactions and byproducts during azaspirocycle functionalization

Welcome to the Azaspirocycle Functionalization Support Center . As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers, medicinal chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azaspirocycle Functionalization Support Center . As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers, medicinal chemists, and drug development professionals.

Transitioning from traditional "flat" heteroaromatics to three-dimensional azaspirocyclic scaffolds offers massive advantages in drug design, such as improved target specificity and metabolic stability. However, the unique rigid geometry and steric demands of the spiro-center introduce complex synthetic challenges. This guide provides field-proven, self-validating protocols to help you troubleshoot and eliminate common side reactions like catalyst poisoning, ring-opening, and β -hydride elimination.

Visual Workflow: Troubleshooting Logic

Azaspirocycle_Troubleshooting Start Azaspirocycle Precursor N_Funct N-Functionalization (Buchwald-Hartwig) Start->N_Funct C_Funct C-H / Ring Expansion (Semipinacol) Start->C_Funct Issue1 Issue: Catalyst Poisoning & Over-arylation N_Funct->Issue1 Issue2 Issue: β-Hydride Elimination & Ring-Opening C_Funct->Issue2 Sol1 Solution: Bulky Ligands (RuPhos) + Weak Base Issue1->Sol1 Sol2 Solution: Epoxide Precursor + Low Temp (-78°C) Issue2->Sol2 Success High-Fidelity Functionalized Azaspirocycle Sol1->Success Sol2->Success

Troubleshooting workflow for azaspirocycle functionalization side reactions.

FAQ & Troubleshooting Guide

Q1: During the N-arylation of my 2-azaspiro[3.3]heptane scaffold via Buchwald-Hartwig coupling, I am observing significant catalyst poisoning and unreacted starting material. How can I overcome this?

Mechanistic Causality: The basic secondary nitrogen in azaspirocycles strongly coordinates to palladium intermediates. Because the spiro-center creates a highly rigid and sterically demanding environment, the reductive elimination step is often stalled. This allows the amine to form stable off-cycle resting states that1[1].

Solution: Transition from standard phosphine ligands (like PPh 3​ or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or tBuBrettPhos). These ligands possess a lower coordinate state that prevents the basic amine from displacing the ligand on the Pd center. Additionally, use a weaker base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs 2​ CO 3​ ) to prevent base-catalyzed degradation of the strained spirocycle.

Self-Validating Protocol: Palladium-Catalyzed N-Arylation

  • Preparation: In an oven-dried Schlenk tube under argon, combine the aryl halide (1.0 equiv) and the azaspirocycle (e.g., N-Boc-2-azaspiro[3.3]heptane, 1.2 equiv).

  • Catalyst & Base: Add Pd 2​ (dba) 3​ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Solvent: Add anhydrous toluene to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture at 85 °C for 12 hours.

    • Validation Check: Monitor by TLC/LC-MS. The presence of a distinct product mass without the precipitation of Pd-black (a dark, insoluble solid) indicates active, healthy catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for flash chromatography.

Q2: I am attempting a semipinacol rearrangement to construct an azaspirocyclic ketone, but I am getting poor yields due to a competitive elimination side reaction. What is causing this?

Mechanistic Causality: When using cyclobutanol or cyclopentanol precursors, the intermediate α -hydroxyiminium ion can undergo 2[2] rather than the desired 1,2-alkyl shift, leading to unwanted enone byproducts. This is particularly problematic when the leaving group is allylic or when the ring strain barrier for expansion is too high.

Solution: Alter the precursor to an α -siloxy epoxide. The epoxide ring-opening is highly stereospecific and synchronous with the ring enlargement, bypassing the discrete carbocation/iminium intermediate that is prone to elimination[2]. Alternatively, if you must use cyclobutanols, perform the NBS-promoted rearrangement at significantly lower temperatures (-78 °C to 0 °C) to kinetically favor the rearrangement over the elimination pathway[3].

Self-Validating Protocol: NBS-Promoted Semipinacol Rearrangement

  • Initiation: Dissolve the azaspirocyclic cyclobutanol precursor (1.0 equiv) in anhydrous isopropanol (0.1 M).

  • Cooling: Cool the solution strictly to -78 °C to suppress the β -elimination pathway.

  • Activation: Add N-bromosuccinimide (NBS, 1.1 equiv) portion-wise.

  • Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

    • Validation Check: Run an IR or rapid NMR of an aliquot. The3[3] confirms successful rearrangement without elimination.

  • Quench: Quench with saturated aqueous Na 2​ S 2​ O 3​ , extract with dichloromethane, dry over MgSO 4​ , and concentrate.

Q3: In my Pd-catalyzed dearomative azaspirocyclization, I am seeing ring-opened byproducts and β -hydride elimination instead of the desired spirocycle. How do I fix this?

Mechanistic Causality: In convergent azaspirocyclization (e.g., coupling bromoarenes with N-tosylhydrazones), the intermediate benzyl-Pd species can undergo4[4] if the conformation allows the Pd and a β -hydrogen to become syn-coplanar before the intramolecular C-N bond formation occurs.

Solution: The inherent rigidity of the spiro-precursor usually limits this, but if it occurs, switching to a more rigid ligand or altering the base can accelerate the C-N reductive elimination. Using Cs 2​ CO 3​ with PPh 3​ or DPEphos in DME at 60 °C has been shown to successfully outcompete β -hydride elimination, 4[4].

Quantitative Data Summary: Optimization of Azaspirocycle Functionalization

The following table summarizes the optimized parameters required to bypass common side reactions during key azaspirocycle functionalizations:

Reaction TypeTarget ScaffoldPrimary Side ReactionOptimized ConditionsYield / Selectivity
N-Arylation (Buchwald-Hartwig) 2-Azaspiro[3.3]heptaneCatalyst poisoning, Over-arylationPd 2​ (dba) 3​ , RuPhos, NaOtBu, Toluene, 85 °C>85% yield, no Pd-black
Semipinacol Rearrangement Azaspirocyclic Ketone β -Elimination (Enone formation)NBS, i-PrOH, -78 °C to 0 °C87% yield, single diastereomer
Dearomative Spirocyclization 1-Azaspirocycle β -Hydride elimination, Ring-openingPd 2​ (dba) 3​ , PPh 3​ , Cs 2​ CO 3​ , DME, 60 °C78:22 Z/E ratio, >70% yield
Photocatalytic C-H Alkylation SpirolactamMixed ketal formationRose Bengal or Flavin PC, MeCN/H 2​ O, Visible LightHigh regioselectivity at α -amino C-H

References

  • Construction of Azaspirocyclic Ketones through α -Hydroxyiminium Ion or α -Siloxy Epoxide Semipinacol Rearrangements. Organic Letters - ACS Publications. Available at: [Link]

  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ChemRxiv. Available at: [Link]

Sources

Optimization

Best crystallization solvents for isolating high-purity 4-Benzyl-4-azaspiro[2.5]octan-7-one

Welcome to the technical support guide for the purification of 4-Benzyl-4-azaspiro[2.5]octan-7-one. This document is designed for researchers, chemists, and drug development professionals who are seeking to isolate this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-Benzyl-4-azaspiro[2.5]octan-7-one. This document is designed for researchers, chemists, and drug development professionals who are seeking to isolate this compound in high purity. Given that specific crystallization data for this molecule is not widely available in published literature[1], this guide provides a systematic approach based on first principles of crystallization, data from analogous structures, and established laboratory techniques. Our goal is to empower you to develop a robust and effective purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it a critical step?

Recrystallization is a fundamental purification technique for solid organic compounds.[2] The underlying principle relies on the difference in solubility of a compound and its impurities in a given solvent at different temperatures.[3] Typically, a solid is more soluble in a hot solvent than in a cold one.[2][3] By dissolving the impure compound in a hot solvent to the point of saturation and then allowing it to cool, the desired compound's solubility decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are removed by filtration.[3] For active pharmaceutical ingredients (APIs), this process is crucial not only for achieving high chemical purity but also for controlling crystal structure (polymorphism), which can significantly impact a drug's stability, dissolution rate, and bioavailability.[4]

Q2: What are the ideal characteristics of a crystallization solvent?

The selection of an appropriate solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should:

  • Not react with the compound to be purified.

  • Exhibit a steep solubility curve : The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities completely, even when cold, or not dissolve them at all, even when hot.

  • Have a relatively low boiling point to allow for easy removal from the purified crystals by drying.

  • Be non-toxic, inexpensive, and non-flammable for safety and scalability.

  • Form well-defined, high-quality crystals of the target compound.

Q3: What's the difference between single-solvent and multi-solvent recrystallization?

  • Single-Solvent Recrystallization: This is the most straightforward method, where a single solvent meets all the criteria mentioned above. The impure solid is dissolved in a minimum amount of the hot solvent and allowed to cool.[3]

  • Multi-Solvent Recrystallization (Solvent/Anti-Solvent): This technique is used when no single solvent is ideal. It involves dissolving the compound in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (or "anti-solvent"), in which the compound is insoluble but is miscible with the good solvent, is slowly added until the solution becomes cloudy (the saturation point).[4] This controlled precipitation often yields high-quality crystals.[5][6]

Systematic Solvent Selection Workflow

The following diagram outlines a logical workflow for identifying a suitable solvent system for 4-Benzyl-4-azaspiro[2.5]octan-7-one.

Solvent_Selection cluster_0 Phase 1: Small-Scale Solubility Screening cluster_1 Phase 2: Decision & Path Selection cluster_2 Phase 3: Protocol Development Start Start: Place ~20 mg of crude 4-Benzyl-4-azaspiro[2.5]octan-7-one in several test tubes AddSolvents Add potential solvents (0.5 mL) at room temperature (RT) Start->AddSolvents ObserveRT Observe Solubility at RT AddSolvents->ObserveRT DecisionRT Soluble at RT? ObserveRT->DecisionRT DecisionHot Soluble when Hot? DecisionRT->DecisionHot No AntiSolvent Use as 'Good Solvent' in an Anti-Solvent System. DecisionRT->AntiSolvent Yes DecisionCool Crystals form upon cooling? DecisionHot->DecisionCool Yes Insoluble Insoluble. Try a more polar solvent. DecisionHot->Insoluble No SingleSolvent Potential Single Solvent System. Proceed to optimization. DecisionCool->SingleSolvent Yes TryAntiSolvent Use as 'Anti-Solvent'. Find a 'Good Solvent'. DecisionCool->TryAntiSolvent No (Oils out or remains dissolved) Recrystallization_Workflow cluster_main Single-Solvent Recrystallization Workflow Dissolve 1. Dissolve crude compound in MINIMUM amount of boiling solvent. HotFilter 2. (Optional) Perform hot filtration to remove insoluble impurities. Dissolve->HotFilter if needed Cool 3. Allow solution to cool slowly to room temperature, then place in an ice bath. Dissolve->Cool HotFilter->Cool Filter 4. Collect crystals by vacuum filtration. Cool->Filter Wash 5. Wash crystals with a small amount of ICE-COLD solvent. Filter->Wash Dry 6. Dry crystals under vacuum. Wash->Dry

Caption: Standard workflow for single-solvent recrystallization.

1. Procedure:

  • Place the crude 4-Benzyl-4-azaspiro[2.5]octan-7-one in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount necessary to ensure recovery.

  • If the solution is colored or contains insoluble material, this is the stage for hot filtration or charcoal treatment.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Set up a Buchner or Hirsch funnel for vacuum filtration. Wet the filter paper with a small amount of the ice-cold solvent.

  • Quickly pour the cold crystal slurry into the funnel with the vacuum on.

  • Wash the crystals with a very small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.

  • Allow air to be pulled through the crystals for several minutes to partially dry them, then transfer them to a clean, tared watch glass to dry completely, preferably under vacuum.

References

  • Karimi, F., & Taher, M. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • Yeo, S. D., et al. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(21), 7183–7193. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Lee, Y. R., et al. (2007). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ResearchGate. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. University of Geneva. [Link]

  • PubChem. (n.d.). 4-benzyl-4-azaspiro[2.5]octan-7-one. National Center for Biotechnology Information. [Link]

  • University of California, Irvine. (n.d.). Crystallization Solvents. UCI Department of Chemistry. [Link]

  • Kumar, S., et al. (2012). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1438. [Link]

  • Chemistry Help Center. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

Sources

Troubleshooting

Preventing degradation of 4-Benzyl-4-azaspiro[2.5]octan-7-one under strong acidic conditions

Troubleshooting Guide: Preventing Degradation of 4-Benzyl-4-azaspiro[1]octan-7-one under Strong Acidic Conditions As a Senior Application Scientist, I frequently consult with drug development teams struggling with the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Degradation of 4-Benzyl-4-azaspiro[1]octan-7-one under Strong Acidic Conditions

As a Senior Application Scientist, I frequently consult with drug development teams struggling with the stability of spirocyclic scaffolds. Azaspiro[x.y]alkanes are highly valued in modern drug discovery for their ability to improve metabolic stability, increase three-dimensionality, and enhance binding potency compared to flat aromatic rings[2]. However, this structural rigidity comes at a cost: the inherent ring strain of the spirocycle makes it highly susceptible to degradation during synthesis and purification.

The molecule 4-Benzyl-4-azaspiro[1]octan-7-one (Exact Mass: 215.13 Da[3]) is a prime example of a scaffold where structural rigidity becomes a liability under strong acidic conditions. This guide provides a deep mechanistic breakdown of why this degradation occurs and offers field-proven, self-validating protocols to handle this compound safely.

Mechanistic Insights into Acid-Induced Degradation (The "Why")

To prevent degradation, we must first understand the causality behind it. The degradation of 4-Benzyl-4-azaspiro[1]octan-7-one in acid is not a random decomposition; it is driven by predictable thermodynamic and electronic factors.

  • Pathway A: Strain-Release Driven Ring-Opening: The spiro[1]octane system contains a highly strained 3-membered cyclopropane ring. When the adjacent nitrogen (position 4) is protonated by a strong acid, it exerts a powerful electron-withdrawing (-I) effect. This polarizes the spiro C-C bonds, significantly lowering the activation barrier for nucleophilic attack. If water or another nucleophile is present, it will attack the cyclopropane, leading to a strain-releasing hydrolytic ring-opening ()[4].

  • Pathway B: Enolization-Assisted Rearrangement: The ketone at position 7 can undergo acid-catalyzed enolization. If enolization occurs towards the C8 position, it generates a transient double bond adjacent to the spiro-carbon (C3). This creates a reactive vinylcyclopropane-like intermediate, which drastically accelerates strain-releasing rearrangements, compounding the instability caused by nitrogen protonation ()[5].

  • Pathway C: Nucleophilic Cleavage: Early studies on related azaspiro[1]octanes demonstrated their propensity for ring-opening under acidic conditions when exposed to nucleophiles[6]. Furthermore, nucleophilic attack on the activated spiro-ring consistently leads to ring-opened derivatives.

DegradationPathways A 4-Benzyl-4-azaspiro[2.5]octan-7-one (Intact) B Protonated Intermediate (Activated State) A->B Strong Acid (H+) C Cyclopropane Ring Opening (+18 Da Mass Shift) B->C H2O / Nucleophiles D Ketone Enolization (Aldol Oligomers) B->D High Concentration

Figure 1: Primary acid-catalyzed degradation pathways of 4-Benzyl-4-azaspiro[1]octan-7-one.

Quantitative Diagnostic Markers

Before implementing a solution, you must accurately diagnose the failure mode. Do not mistake complex degradation for simple N-debenzylation. Use the table below to cross-reference your analytical data.

Table 1: Analytical Markers for Acidic Degradation Pathways

Degradation PathwayTrigger ConditionMass Shift (LC-MS)1H NMR Diagnostic Shift
Intact Spirocycle Neutral / AnhydrousBase Peak: m/z 216.14 [M+H]+[3]Cyclopropyl protons intact (0.5–1.2 ppm)
Cyclopropane Ring-Opening Aqueous Acid / Heat+18 Da (m/z 234.14)Complete loss of upfield cyclopropyl multiplet
Ketone Enolization (Aldol) Prolonged Acid Exposure+197 Da (Dimer - H2O)Appearance of vinylic protons (5.5–6.5 ppm)
N-Debenzylation Extreme Lewis Acids / Heat-90 Da (m/z 126.09)Complete loss of aromatic protons (7.1–7.4 ppm)

Self-Validating Protocol: Anhydrous Acidic Handling & Salt Formation

To successfully form a hydrochloride salt or handle this molecule at a low pH, you must eliminate nucleophiles (water) and thermal energy. By doing so, you kinetically trap the protonated spirocycle before the strain-release ring-opening can occur.

Step-by-Step Methodology:

  • Solvent Preparation: Dry Dichloromethane (DCM) over 3Å molecular sieves for 24 hours prior to use. Water content must be strictly < 50 ppm (verify via Karl Fischer titration).

  • Sample Dissolution: Dissolve 4-Benzyl-4-azaspiro[1]octan-7-one in the anhydrous DCM to a concentration of 0.05 M. Causality: Low concentration prevents intermolecular aldol condensation of the ketone.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -20°C under a positive pressure of Argon. Causality: Low temperatures suppress the thermal activation energy required for the cyclopropane ring to open.

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous HCl (4.0 M in 1,4-dioxane) dropwise over 10 minutes. Do NOT use aqueous HCl.

  • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in cold anhydrous acetonitrile, and immediately analyze via LC-MS.

    • Success: A single peak at m/z 216.14 [M+H]+ validates the spirocycle is intact.

    • Failure: Appearance of a peak at m/z 234.14 indicates water contamination and ring-opening. The batch must be discarded.

  • Isolation: If validation is successful, precipitate the salt by adding cold anhydrous diethyl ether. Filter the precipitate rapidly over a glass frit under Argon, and dry in a vacuum desiccator.

ExperimentalWorkflow S1 1. Sample Preparation Dissolve in anhydrous DCM S2 2. Cryogenic Cooling Chill to -20°C under N2 S1->S2 S3 3. Acid Addition Dropwise 1.05 eq Anhydrous HCl S2->S3 S4 4. Quenching & Isolation Cold sat. NaHCO3 quench S3->S4

Figure 2: Step-by-step workflow for safe acidic handling of azaspiro[1]octane derivatives.

Recommended Operational Parameters

Table 2: Parameter Boundaries for 4-Benzyl-4-azaspiro[1]octan-7-one

ParameterRecommendedAvoidCausality
Solvent DCM, Toluene, DioxaneWater, MeOH, EtOHProtic/nucleophilic solvents attack the activated spiro-ring.
Temperature -78°C to 0°C> 20°CHeat provides the activation energy for strain-release ring opening.
Acid Type Anhydrous HCl in DioxaneConc. H2SO4, Aq. HClMinimizes nucleophilic water; avoids extreme Hammett acidity ( H0​ ).

Frequently Asked Questions (FAQs)

Q: Why is the azaspiro[1]octane motif so much more sensitive to acid than standard piperidines? A: Standard piperidines lack built-in ring strain and are highly stable in aqueous acid. The spiro[1]octane system, however, contains a cyclopropane ring holding significant strain energy. When the adjacent nitrogen is protonated, the resulting electronic polarization drastically lowers the activation barrier for nucleophilic attack, leading to a rapid, irreversible ring-opening event[4].

Q: I need to perform a reductive amination at the ketone position. How can I prevent degradation if the reaction requires acid? A: Reductive aminations typically require mildly acidic conditions (pH 4-5) to form the iminium intermediate. To prevent spirocycle degradation, use a weak organic acid like acetic acid rather than strong mineral acids. Maintain the temperature below 20°C, and use Sodium triacetoxyborohydride (STAB) as the reducing agent. STAB operates efficiently at this pH without providing enough electrophilic activation to open the cyclopropane ring.

Q: Does the N-benzyl group offer any protection against ring-opening? A: The N-benzyl group provides localized steric bulk that can slightly hinder nucleophilic attack at the nitrogen face, but it does not electronically stabilize the cyclopropane against acid-catalyzed opening. Under extreme acidic conditions (e.g., concentrated HBr at elevated temperatures), you risk both ring-opening and N-debenzylation simultaneously.

Q: Can I use Trifluoroacetic Acid (TFA) to remove other protecting groups on this molecule? A: Neat TFA will rapidly degrade the spirocycle. If TFA must be used to cleave orthogonal protecting groups on derivatives, dilute it heavily in DCM (e.g., 10-20% TFA), perform the reaction at 0°C, utilize a cation scavenger like triisopropylsilane (TIPS) to suppress side reactions, and quench immediately with cold aqueous bicarbonate upon completion.

References

  • PubChemLite: 4-benzyl-4-azaspiro[1]octan-7-one Source: PubChem, National Institutes of Health URL:[Link]

  • Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction Source: Organic Letters, ACS Publications URL:[Link]

  • Preparation and Ring Opening of 2-Methoxy-6-methyl-2-phenyl-1-ox-6-azaspiro[1]octane, an Epoxyether Source: Journal of Organic Chemistry, ACS Publications URL:[Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes Source: ChemRxiv URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Azaspirooctane Derivatives

Technical Support Center: Overcoming Steric Hindrance in 4-Azaspiro[1]octane Derivatives Welcome to the Technical Support Center. 4-azaspiro[1]octane is a highly valuable spirocyclic amine scaffold increasingly used by m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 4-Azaspiro[1]octane Derivatives

Welcome to the Technical Support Center. 4-azaspiro[1]octane is a highly valuable spirocyclic amine scaffold increasingly used by medicinal chemists to elevate the fraction of sp³-hybridized carbons (Fsp³) in drug candidates[2]. This structural modification enhances 3D dimensionality, metabolic stability, and target specificity[2]. However, the spiro-fused cyclopropane ring adjacent to the piperidine nitrogen introduces severe steric hindrance, which frequently derails standard N-functionalization reactions such as Buchwald-Hartwig cross-couplings and amidation[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these synthetic bottlenecks.

Section 1: Buchwald-Hartwig N-Arylation Troubleshooting

FAQ 1: Why does my Buchwald-Hartwig coupling with 4-azaspiro[1]octane yield mostly unreacted amine and dehalogenated aryl starting material?

Causality & Expert Insight: The steric bulk of the spiro[1] system severely impedes the coordination of the amine to the Palladium(II) oxidative addition complex[4]. If amine coordination is too slow, the Pd(II)-aryl complex undergoes competing protodehalogenation (reduction of the aryl halide) or β -hydride elimination. Standard bidentate ligands like BINAP or dppf do not create a wide enough binding pocket to accommodate the spirocycle, nor do they promote the rapid reductive elimination required to offload the bulky product[4].

Solution: Switch to dialkylbiaryl phosphine ligands specifically designed for hindered secondary amines, such as RuPhos or BrettPhos. These ligands possess a bulky, electron-rich framework that accelerates both oxidative addition and the challenging reductive elimination step[5].

FAQ 2: What base and solvent system should I use for optimal conversion?

Causality & Expert Insight: Weak bases (like Cs₂CO₃) often fail to deprotonate the highly hindered Pd-amine complex efficiently. Stronger bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are required to drive the formation of the Pd-amido complex[5]. Non-polar solvents like toluene or 1,4-dioxane at elevated temperatures (80–100 °C) are recommended to provide the necessary activation energy.

Quantitative Data: Catalyst & Ligand Selection for Hindered Spirocyclic Amines
Ligand / Catalyst SystemAmine TypeAryl HalideBaseTypical YieldMechanistic Advantage
Pd₂(dba)₃ / BINAP Unhindered 1°/2°Aryl BromideCs₂CO₃< 10%Poor reductive elimination for bulky amines.
Pd(OAc)₂ / RuPhos Hindered 2°Aryl Cl/BrNaOtBu75-90%Monodentate, flexible steric bulk prevents β -hydride elimination.
Pd(OAc)₂ / BrettPhos Extremely Hindered 2°Aryl Cl/BrNaOtBu80-95%Highly electron-rich, forces rapid reductive elimination.
tBuBrettPhos Pd G3 Hindered 2°Aryl Cl/BrLiHMDS85-98%Precatalyst ensures rapid generation of active Pd(0) species.
Protocol: Self-Validating Buchwald-Hartwig Arylation
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), 4-azaspiro[1]octane (1.2 equiv), RuPhos Pd G3 precatalyst (5 mol%), RuPhos ligand (5 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to reach a 0.2 M concentration.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90 °C in a pre-heated reaction block for 12–16 hours.

  • Self-Validating QC Check: Before workup, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the aryl halide and the presence of the product mass [M+H]⁺. If a large peak corresponding to the dehalogenated aryl ring (Ar-H) is observed without product, your ligand is failing to promote amine coordination. Abort and switch to BrettPhos.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via flash column chromatography (Hexanes/EtOAc gradient).

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination (Bottleneck 1: Steric Clash) PdII_Ar->AmineCoord PdII_Amine L-Pd(II)(Ar)(NHR2) AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(NR2) Deprot->PdII_Amido RedElim Reductive Elimination (Bottleneck 2) PdII_Amido->RedElim RedElim->Pd0 Regenerates Product Ar-NR2 Coupled Product RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks with 4-azaspiro[1]octane.

Section 2: Amide Coupling (N-Acylation) Troubleshooting

FAQ 3: Standard EDC/HOBt or HATU coupling is failing with 4-azaspiro[1]octane. Why is the reaction stalling?

Causality & Expert Insight: Standard coupling reagents like EDC/HOBt generate an active ester (e.g., O-acylisourea or OBt ester) that is itself quite sterically demanding. When the incoming nucleophile is a highly hindered secondary amine like 4-azaspiro[1]octane, the transition state for the nucleophilic attack on the active ester is energetically prohibitive[6],[7]. This leads to stalling or competing hydrolysis of the active ester back to the carboxylic acid.

Solution: You must bypass bulky active esters. The most reliable methods are converting the carboxylic acid to an acid chloride (using oxalyl chloride or Ghosez's reagent) or using highly reactive, less sterically encumbered coupling reagents like TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with N-Methylimidazole (NMI)[6].

FAQ 4: How do I handle acid-sensitive substrates that cannot tolerate acid chloride formation?

Causality & Expert Insight: If the carboxylic acid contains acid-sensitive protecting groups (like Boc or acetals), oxalyl chloride/DMF will cause degradation. In these cases, TCFH/NMI is the gold standard. TCFH rapidly converts the carboxylic acid into an acyl imidazolium intermediate (via NMI), which is highly electrophilic and linear, minimizing steric clashes with the bulky spirocyclic amine[6].

Protocol: Self-Validating Amidation using TCFH/NMI
  • Activation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous CH₃CN (0.1 M) at room temperature, add NMI (3.0 equiv) followed by TCFH (1.2 equiv).

  • Pre-mixing & QC Check: Stir the mixture for 15 minutes. Self-Validating QC Check: Monitor the formation of the acyl imidazolium intermediate via LC-MS before adding the amine. If the active intermediate is not fully formed, ensure your NMI is anhydrous. Do not add the amine until the acid is completely consumed; otherwise, the unreacted acid will form a stable salt with the spirocyclic amine, permanently stalling the reaction.

  • Amine Addition: Once activation is confirmed, add 4-azaspiro[1]octane (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. (If conversion is slow, warm to 40 °C).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

AmideCoupling Start Carboxylic Acid + 4-azaspiro[2.5]octane Check Acid-sensitive groups present? Start->Check FailPath Avoid: EDC/HOBt or HATU (Steric Stalling) Start->FailPath Common Error Path1 No: Acid Chloride Route (Oxalyl Chloride / DMF) Check->Path1 No Path2 Yes: TCFH / NMI Route (Acyl Imidazolium) Check->Path2 Yes Success1 High Yield Amide Path1->Success1 Success2 High Yield Amide Path2->Success2

Decision tree for selecting the optimal amidation strategy for sterically hindered spiro amines.

Section 3: Reductive Amination Troubleshooting

FAQ 5: My reductive amination with 4-azaspiro[1]octane and an aldehyde is yielding mostly reduced alcohol. How do I fix this?

Causality & Expert Insight: Steric hindrance drastically slows down the initial condensation step to form the iminium ion. If the reducing agent (e.g., NaBH(OAc)₃) is present from the start, it will reduce the aldehyde to the primary alcohol faster than the iminium ion can form.

Solution: Employ a pre-formation strategy. Stir the amine and aldehyde with a Lewis acid (like Ti(OiPr)₄) or a dehydrating agent (activated 4Å molecular sieves) for 4–12 hours before adding the reducing agent. Alternatively, use Sodium cyanoborohydride (NaCNBH₃) in the presence of mild acid (acetic acid) to selectively drive iminium reduction without prematurely reducing the aldehyde.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters Source: acs.org URL:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - Semantic Scholar Source: semanticscholar.org URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF Source: researchgate.net URL:[Link]

  • Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions Source: nih.gov URL:[Link]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond Flat Rings: 4-Benzyl-4-azaspirooctan-7-one vs. Traditional Piperidine Building Blocks

Beyond Flat Rings: 4-Benzyl-4-azaspiro[1]octan-7-one vs. Traditional Piperidine Building Blocks Executive Summary The pharmaceutical industry’s shift toward higher fraction sp³ ( Fsp3​ ) architectures has exposed the lim...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Flat Rings: 4-Benzyl-4-azaspiro[1]octan-7-one vs. Traditional Piperidine Building Blocks

Executive Summary

The pharmaceutical industry’s shift toward higher fraction sp³ ( Fsp3​ ) architectures has exposed the limitations of traditional flat heterocycles. While 1-benzylpiperidin-4-one has been a cornerstone building block for decades, its conformational flexibility and high basicity often lead to metabolic liabilities and promiscuous off-target binding (e.g., hERG toxicity).

Enter 4-benzyl-4-azaspiro[1]octan-7-one , a conformationally restricted, spiro-fused bioisostere [4]. By integrating a cyclopropane ring into the piperidine core, this scaffold fundamentally alters the physicochemical and spatial profile of the resulting drug candidates. This guide objectively compares the structural, metabolic, and synthetic advantages of this azaspiro[1]octane building block against traditional piperidines, supported by mechanistic insights and experimental workflows.

Structural and Physicochemical Causality

The substitution of a simple piperidine with an azaspiro[1]octane system is not merely a cosmetic change; it fundamentally rewrites the molecule's interaction with biological systems.

  • Conformational Rigidity & Exit Vectors: The spiro[1]octane system locks the piperidine ring into a rigidified chair conformation. The cyclopropane ring alters the trajectory of substituents at the 7-position (the ketone), providing a unique 3D spatial arrangement that improves target engagement. For instance, AstraZeneca successfully utilized the azaspiro[1]octane scaffold to discover potent Histamine-3 receptor (H3R) antagonists with superior in vivo efficacy and reduced off-target binding [1]. Similarly, this scaffold has been pivotal in optimizing small-molecule GLP-1 receptor agonists[2].

  • Basicity (pKa) Modulation: The increased s-character of the cyclopropane C-C bonds exerts an electron-withdrawing inductive effect on the adjacent nitrogen (N4). This lowers the basicity of the amine by approximately 0.5 to 1.0 pKa units compared to a standard piperidine. Lower basicity directly correlates with a reduced fraction of the cationic species at physiological pH, directly attenuating lipophilic basicity and hERG channel affinity.

  • Metabolic Shielding: The steric bulk of the spiro-fused cyclopropane ring shields the adjacent nitrogen lone pair and α -protons from cytochrome P450 (CYP) mediated N-dealkylation and oxidation. Recent enzymatic syntheses of azaspiro[1]octanes have demonstrated that these scaffolds minimize off-target interactions with enzymes like CYP2C9 [3].

G Start Traditional Piperidine (1-Benzylpiperidin-4-one) Spiro 4-Benzyl-4-azaspiro[2.5]octan-7-one (Spirocyclic Bioisostere) Start->Spiro Cyclopropanation / Spiro-fusion Prop1 Increased 3D Character (Higher Fsp3 Fraction) Spiro->Prop1 Prop2 Steric Shielding of Amine (Lower pKa & Hindrance) Spiro->Prop2 Prop3 Restricted Conformation (Altered Exit Vectors) Spiro->Prop3 Result1 Improved Metabolic Stability (Reduced CYP Clearance) Prop1->Result1 Result2 Reduced hERG Liability (Lower Lipophilic Basicity) Prop2->Result2 Result3 Enhanced Target Selectivity (e.g., H3R, GLP-1R) Prop3->Result3

Logical relationship mapping the structural impact of spiro-fusion on drug candidate properties.

Comparative Performance Data

The following table summarizes the representative physicochemical and in vitro ADME shifts observed when transitioning from a traditional 1-benzylpiperidin-4-one derived lead to a 4-benzyl-4-azaspiro[1]octan-7-one derived lead (data normalized for matched molecular pairs across literature benchmarks [1][2]).

Property / Metric1-Benzylpiperidin-4-one Derivative4-Benzyl-4-azaspiro[1]octan-7-one DerivativeCausality / Mechanism
Fsp3​ Fraction ~0.45~0.55Addition of the spiro-cyclopropyl group increases 3D saturation.
Amine pKa (Deprotected) 9.5 – 10.08.5 – 9.0Inductive electron withdrawal by the adjacent cyclopropane ring.
LogD (pH 7.4) Baseline+0.2 to +0.5Increased lipophilicity due to the hydrophobic cyclopropane moiety.
HLM Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)Low to Moderate (<20 µL/min/mg)Steric shielding of the N-lone pair and α -protons prevents CYP oxidation.
hERG Inhibition (IC50) Often < 1 µM (High Risk)> 10 µM (Low Risk)Lower pKa reduces the concentration of the protonated pharmacophore required for hERG binding.

Experimental Methodologies (Self-Validating Systems)

To effectively utilize 4-benzyl-4-azaspiro[1]octan-7-one, researchers must adapt their synthetic and biological workflows to account for its unique steric environment.

Protocol 1: Diastereoselective Reductive Amination

Causality: The spiro-cyclopropyl group at C3 creates significant facial hindrance at the C7 ketone. Unlike the relatively flat piperidin-4-one, hydride attack during reductive amination will be highly diastereoselective, approaching from the less sterically hindered face. This allows for the predictable synthesis of cis or trans configured libraries.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-benzyl-4-azaspiro[1]octan-7-one (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Rationale: NaBH(OAc)₃ is a mild reducing agent that will not reduce the ketone prior to imine formation, ensuring high conversion.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor conversion via LC-MS.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Validation: Purify via flash chromatography. Use 2D NOESY NMR to confirm the relative stereochemistry of the newly formed amine center relative to the spiro-cyclopropyl ring.

Protocol 2: Self-Validating Microsomal Stability Assay (HLM)

Causality: To quantitatively prove the metabolic shielding effect of the azaspiro[1]octane scaffold, we measure the intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLMs). A self-validating assay must include a minus-NADPH control to rule out chemical instability, and a high-clearance positive control to confirm the enzymatic viability of the microsomes.

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 1 µM solution of the test compound (azaspiro vs. piperidine matched pair) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Controls:

    • Positive Control: Prepare parallel incubations with Verapamil or Dextromethorphan.

    • Negative Control: Prepare a parallel incubation of the test compound without the NADPH regenerating system.

  • Initiation: Pre-incubate all samples at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Time-Course Sampling: At t=0,15,30, and 60 minutes, withdraw 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench the aliquots by adding them to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining. Calculate CLint​ based on the elimination rate constant ( k ).

G Step1 1. Compound Incubation (HLMs + Test Cpd, 37°C) Step2 2. Reaction Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Remaining Parent) Step4->Step5 Control1 Positive Control (Verapamil/Dextromethorphan) Control1->Step1 Control2 Negative Control (Minus NADPH) Control2->Step1

Experimental workflow for self-validating microsomal stability assay of spirocyclic building blocks.

References

  • Title: Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition Source: Journal of Medicinal Chemistry (2014) URL: [Link]

  • Title: 6-Azaspiro[1]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor Source: Bioorganic & Medicinal Chemistry Letters (2023) URL: [Link]

  • Title: Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes Source: Journal of the American Chemical Society (2025) URL: [Link]

Sources

Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-Benzyl-4-azaspiro[2.5]octan-7-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Need for Spectral Characterization 4-Benzyl-4-azaspiro[2.5]octan-7-one is a unique spirocyclic compound incorporating an N-benzyl-4-piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Spectral Characterization

4-Benzyl-4-azaspiro[2.5]octan-7-one is a unique spirocyclic compound incorporating an N-benzyl-4-piperidone moiety and a cyclopropane ring. Such structures are of significant interest in medicinal chemistry due to their rigid three-dimensional frameworks, which can allow for precise interactions with biological targets. Accurate structural elucidation via NMR spectroscopy is a critical step in the research and development pipeline, ensuring the identity and purity of the synthesized compound. This guide provides the foundational spectroscopic knowledge required for any researcher working with this molecule.

Predicted NMR Spectra of 4-Benzyl-4-azaspiro[2.5]octan-7-one

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 4-Benzyl-4-azaspiro[2.5]octan-7-one, dissolved in deuterated chloroform (CDCl₃) and analyzed on a 500 MHz spectrometer. These predictions are based on established spectral data for similar structural motifs.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale and Comparative Insights
H-aromatic7.25 - 7.40Multiplet (m)Consistent with the typical range for protons on a monosubstituted benzene ring.
H-benzyl (CH₂)~3.65Singlet (s)Based on the analogous N-benzyl-4-piperidone, where this signal appears as a singlet at 3.65 ppm.[1]
H-2', H-6' (piperidone)~2.80Triplet (t)These protons are alpha to the nitrogen atom in the piperidone ring. Their chemical shift is expected to be similar to the 2.77 ppm signal in N-benzyl-4-piperidone.[1]
H-3', H-5' (piperidone)~2.50Triplet (t)These protons are beta to the nitrogen and alpha to the carbonyl group. Their position is informed by the 2.48 ppm signal in N-benzyl-4-piperidone.[1]
H-cyclopropyl0.5 - 1.5Multiplet (m)Protons on a cyclopropyl ring are known to be highly shielded due to ring strain and anisotropy, resulting in signals at a high field (upfield).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C=O (C-7)~210The carbonyl carbon in a six-membered ring ketone is expected in this downfield region, similar to other spirocyclic ketones.[2]
C-aromatic (quaternary)~138The quaternary aromatic carbon directly attached to the benzyl methylene group.
C-aromatic (CH)127 - 129Typical chemical shift range for protonated aromatic carbons in a benzyl group.
C-benzyl (CH₂)~63In line with the benzylic carbon in various N-benzylpiperidine derivatives.[3]
C-spiro30 - 40The quaternary spiro carbon is expected in the aliphatic region. The exact shift will be influenced by the strain of the spirocyclic system.
C-2', C-6' (piperidone)~54Carbons alpha to the nitrogen in the piperidone ring.
C-3', H-5' (piperidone)~40Carbons beta to the nitrogen and alpha to the carbonyl group.
C-cyclopropyl5 - 20Cyclopropyl carbons are characteristically highly shielded and appear in the upfield region of the spectrum.

Comparative Analysis with Structural Analogs

To ground our predictions, we compare the expected spectra with experimental data from two key structural analogs: N-benzyl-4-piperidone and spiro[4.5]decan-6-one.

Table 3: Experimental ¹H NMR Data for N-Benzyl-4-piperidone [1]

ProtonsChemical Shift (δ, ppm)Multiplicity
H-aromatic7.39-7.28m
H-benzyl (CH₂)3.65s
H-2', H-6'2.77t
H-3', H-5'2.48t

Table 4: Experimental ¹³C NMR Data for a Representative Spirocyclic Ketone (Spiro[4.5]decan-6-one) [4]

CarbonChemical Shift (δ, ppm)
C=O214.87
C-spiro57.08
Aliphatic CH₂23.14 - 40.18

The benzyl and piperidone fragments of the target molecule are expected to yield NMR signals very similar to those of N-benzyl-4-piperidone. The primary spectral distinction will arise from the spiro-fused cyclopropyl group. The presence of this strained ring will introduce highly shielded proton and carbon signals, which will be a key diagnostic feature for confirming the structure.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra of 4-Benzyl-4-azaspiro[2.5]octan-7-one.

Sample Preparation

A carefully prepared sample is fundamental to acquiring a high-quality NMR spectrum.

  • Materials :

    • 4-Benzyl-4-azaspiro[2.5]octan-7-one (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

    • High-quality 5 mm NMR tube.

    • Glass Pasteur pipette and a small vial.

  • Procedure :

    • Accurately weigh the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent to the vial.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Transfer the solution to the NMR tube using the Pasteur pipette.

    • Securely cap the NMR tube before insertion into the spectrometer.

NMR Spectrometer Parameters (500 MHz)

The choice of acquisition parameters is critical for obtaining a spectrum with good resolution and signal-to-noise.

¹H NMR Acquisition:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse angle is used for routine qualitative and quantitative analysis.
Number of Scans16Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
Relaxation Delay2.0 sEnsures that all protons have time to relax back to equilibrium between pulses, which is important for accurate integration.
Acquisition Time3-4 sA longer acquisition time results in better digital resolution of the signals.
Spectral Width20 ppmA wide spectral width ensures that all proton signals, from the aromatic region to the shielded cyclopropyl region, are captured.

¹³C NMR Acquisition:

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard proton-decoupled pulse program to simplify the spectrum by removing C-H couplings.
Number of Scans1024A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.
Relaxation Delay2.0 sAllows for adequate relaxation of carbon nuclei, especially quaternary carbons.
Acquisition Time1-2 sA standard acquisition time for ¹³C NMR.
Spectral Width250 ppmCovers the entire range of expected carbon chemical shifts, from the carbonyl carbon to the cyclopropyl carbons.
Data Processing
  • Fourier Transformation : The raw data (Free Induction Decay) is converted into a frequency-domain spectrum. An exponential window function is typically applied to improve the signal-to-noise ratio.

  • Phase and Baseline Correction : The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Referencing : The spectrum is calibrated using the internal standard (TMS at 0.00 ppm) or the residual solvent signal (CHCl₃ in CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analysis : The chemical shifts, multiplicities, coupling constants, and integrals of the peaks are determined.

Visualized Workflow and Molecular Structure

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the experimental workflow.

Caption: Labeled structure of 4-Benzyl-4-azaspiro[2.5]octan-7-one.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Set Up Spectrometer transfer->instrument_setup acquire_1H Acquire 1H Spectrum instrument_setup->acquire_1H acquire_13C Acquire 13C Spectrum instrument_setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Peak Analysis reference->analyze

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

References

  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
  • Supporting Materials for Renewable High-Density Spiro-fuel from Lignocellulose-Derived Cyclic Ketones Electronic Supplementary M.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • N-α-CYANO DERIV
  • NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252.
  • Eliel, E. L.; Kandasamy, D.; Yen, C-Y; Hargrave, K. D. Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. J. Am. Chem. Soc., 1980, 102(11), 3698-3707.
  • General Procedure for Ru-catalyzed reductive amination reactions via. B2(OH)4/H2O or B2(OH)4/D2O systems.
  • CN116924967A - Preparation method of N-benzyl-4-piperidone - Google P
  • Cossu, S.; De Lucchi, O.; Fabris, F. Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters, 2005.
  • Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry.
  • PubChemLite. 4-benzyl-4-azaspiro[2.5]octan-7-one (C14H17NO).
  • AiFChem. 218594-11-7 | 4-Benzyl-7-oxa-4-azaspiro[2.5]octane.
  • PubChemLite. 4-benzyl-4-azaspiro[2.5]octan-7-amine (C14H20N2).
  • and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - MDPI.
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • Powers, R.
  • PubChem. N-Benzyl-4-piperidone-d4 | C12H15NO | CID 46783597.
  • Zetta, L.; Zucchini, U. 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 1972.
  • BLDpharm. 1909348-20-4|4-Benzyl-4-azaspiro[2.5]octan-7-ol.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.

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Validation

A Comparative Guide to LC-MS/MS Fragmentation Analysis for Small Molecule Structural Elucidation

Abstract: This guide provides a comprehensive framework for the analysis of small molecule fragmentation patterns using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the absence of publicly available...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive framework for the analysis of small molecule fragmentation patterns using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the absence of publicly available data for CAS 1909305-20-9, this document will utilize Verapamil (CAS 52-53-9), a well-characterized pharmaceutical compound, as a model system. We will explore in silico prediction, detail a robust experimental workflow for data acquisition, analyze fragmentation pathways, and compare common fragmentation techniques. The principles and methodologies described herein are broadly applicable to the structural characterization of novel small molecules in drug development and metabolomics.

Introduction: The Central Role of LC-MS/MS in Structural Elucidation

In the landscape of drug discovery and development, the precise identification and structural characterization of small molecules are paramount. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technology, offering unparalleled sensitivity and specificity for analyzing complex mixtures.[1][2] The power of this technique lies in its ability to separate compounds chromatographically and then subject them to controlled fragmentation, generating a unique "fingerprint" of product ions that provides deep structural insights.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and strategic decisions that inform robust fragmentation analysis. By understanding the "why" behind the "how," researchers can develop and validate methods for confident structural elucidation of novel chemical entities.

While the initial focus of this guide was CAS 1909305-20-9, a thorough search of scientific databases revealed no publicly available information for this compound. To provide a tangible and instructive example, we will pivot our analysis to Verapamil , a well-documented calcium channel blocker with extensive mass spectral data available.[5][6][7][8] The principles demonstrated with Verapamil are universally applicable to other small molecules.

Part 1: Foundational Steps - In Silico Prediction and Compound Characterization

Before any sample is injected, a significant amount of analytical groundwork can be performed in silico. This predictive step is crucial for forming hypotheses about expected fragmentation behavior, which later guides experimental design and data interpretation.

The Target Molecule: Verapamil

Verapamil is a phenylalkylamine drug used to treat high blood pressure, angina, and certain heart rhythm disorders.[5] Its structure contains several key features amenable to mass spectrometric fragmentation: two aromatic rings with methoxy groups, a tertiary amine, and a nitrile group.

  • Molecular Formula: C₂₇H₃₈N₂O₄[5][6]

  • Monoisotopic Mass: 454.2832 g/mol [5]

  • Protonated Precursor Ion ([M+H]⁺): m/z 455.2910

In Silico Fragmentation Prediction

Computational tools can predict the fragmentation of a molecule based on its structure and known chemical principles. These tools serve as an invaluable starting point for interpreting experimental data.

Competitive Fragmentation Modeling-ID (CFM-ID): This web server uses a probabilistic model learned from experimental data to predict MS/MS spectra at various collision energies.[9][10][11] By inputting the SMILES or InChI string for Verapamil, CFM-ID can generate a predicted spectrum, highlighting the most likely bond cleavages and resulting fragment ions. This allows researchers to anticipate the key product ions they should look for in their experimental data.

Part 2: Experimental Protocol for LC-MS/MS Data Acquisition

The quality of fragmentation data is directly dependent on the rigor of the experimental method. This section details a self-validating protocol for acquiring high-quality MS/MS data for Verapamil.

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix while minimizing interferences that could cause ion suppression.[12][13]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Verapamil in LC-MS grade methanol.

  • Working Solution: Dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water. This concentration is typically sufficient for method development on modern mass spectrometers.

  • Matrix Spiking (for biological samples): For analysis in plasma or urine, a protein precipitation or liquid-liquid extraction would be necessary to remove matrix components.[13][14]

Liquid Chromatography (LC) Parameters

Chromatographic separation is essential to ensure that the analyte enters the mass spectrometer free from co-eluting interferences.[1]

  • LC System: UHPLC system (e.g., Waters Acquity, Agilent 1290)

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex, Waters Cortecs), 2.1 x 100 mm, 1.8 µm. C18 columns provide excellent retention for moderately nonpolar compounds like Verapamil.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Formic acid is a common mobile phase modifier that aids in the protonation of analytes for positive mode electrospray ionization (ESI).

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.[15]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry (MS) Parameters

These parameters are for a high-resolution quadrupole-Orbitrap mass spectrometer, but are adaptable to other platforms like Q-TOFs or triple quadrupoles.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MS1 Full Scan Range: m/z 100-1000

  • Resolution (MS1): 70,000

  • Data-Dependent MS/MS (dd-MS2): The instrument will trigger MS/MS scans on the most intense ions from the full scan.

  • Isolation Window: 1.5 m/z

  • Collision Gas: Nitrogen or Argon

  • Fragmentation Technique: Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) will be acquired in separate runs for comparison.

  • Collision Energy (CE): A stepped normalized collision energy (NCE) of 20, 30, and 40 will be applied to observe how fragmentation changes with increasing energy.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry p1 Prepare 1 mg/mL Verapamil Stock p2 Dilute to 1 µg/mL Working Solution p1->p2 lc1 Inject 2 µL onto C18 Column p2->lc1 lc2 Gradient Elution (ACN/H2O w/ 0.1% FA) lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 MS1 Full Scan (m/z 100-1000) ms1->ms2 ms3 Isolate [M+H]+ (m/z 455.29) ms2->ms3 ms4 Fragment via CID/HCD (Stepped NCE 20, 30, 40) ms3->ms4 ms5 Detect Product Ions (MS2 Scan) ms4->ms5

Caption: High-level workflow for LC-MS/MS analysis.

Part 3: Analysis of the Verapamil Fragmentation Pattern

Upon fragmentation, the precursor ion ([M+H]⁺ at m/z 455.29) breaks at its most labile bonds. The resulting product ions provide the clues for structural elucidation.

Key Fragmentation Pathways

For Verapamil, the most prominent fragmentation event is the cleavage of the C-C bond adjacent to the tertiary amine. This is a classic fragmentation pathway for such compounds.

  • Primary Cleavage: The bond between the propyl chain and the carbon atom bearing the nitrile and isopropyl groups breaks. This is the most favorable cleavage, leading to two primary fragments.

  • Fragment 1 (m/z 303.21): This fragment contains the tertiary amine and one of the dimethoxyphenyl groups. Its formation is highly characteristic of Verapamil.[16]

  • Fragment 2 (m/z 150.08): This corresponds to the dimethoxyphenylethylamine portion of the molecule. This fragment can also be observed, though often the larger fragment at m/z 165.09 is more prominent.

  • Homoveratrylamine Fragment (m/z 165.09): A further cleavage of the m/z 303.21 ion can result in the formation of a stable benzylic cation, leading to the highly abundant fragment at m/z 165.09.[16][17] This is often the base peak in the MS/MS spectrum.

Verapamil Fragmentation Diagram

G precursor Verapamil [M+H]⁺ m/z 455.29 frag1 Fragment m/z 303.21 precursor->frag1 Cleavage of C-C bond frag3 Fragment m/z 150.08 precursor->frag3 Cleavage of C-C bond frag2 Fragment m/z 165.09 frag1->frag2 Benzylic cleavage

Caption: Proposed fragmentation pathway for Verapamil.

Data Summary

The following table summarizes the key ions expected in the MS/MS spectrum of Verapamil.

Ion DescriptionTheoretical m/zObserved m/z (Typical)
Precursor Ion [M+H]⁺ 455.2910 455.2908
Product Ion 1303.2072303.2069
Product Ion 2 (Base Peak)165.0917165.0915
Product Ion 3150.0672150.0671

Part 4: Comparative Analysis - CID vs. HCD Fragmentation

Different methods of inducing fragmentation can yield different types of structural information. Here, we compare Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD), two common techniques.[18]

  • Collision-Induced Dissociation (CID): This is a resonant excitation technique typically performed in an ion trap.[18] It involves multiple low-energy collisions, which allows the ion's internal energy to redistribute.[19] Consequently, fragmentation tends to occur at the single weakest bond, leading to simpler, less "busy" spectra. A key characteristic of ion-trap CID is the "low-mass cutoff," meaning very small fragment ions are often not detected.

  • Higher-Energy C-trap Dissociation (HCD): This is a beam-type CID technique where fragmentation occurs in a separate collision cell before the ions are sent to the mass analyzer (e.g., an Orbitrap).[19][20] The collisions are higher in energy and occur over a shorter timescale. This can induce more varied fragmentation pathways, including secondary and tertiary fragmentations, resulting in richer, more information-dense spectra.[21] Importantly, HCD does not have a low-mass cutoff, allowing for the detection of small, informative fragment ions.[19]

Performance Comparison: CID vs. HCD for Verapamil
FeatureCollision-Induced Dissociation (CID)Higher-Energy C-trap Dissociation (HCD)Rationale & Insight
Primary Fragments Strong signals for m/z 303.21 and 165.09.Strong signals for m/z 303.21 and 165.09.Both techniques are effective at producing the main, characteristic fragments.
Low-Mass Fragments Lower abundance or absence of fragments < m/z 100.Clear signals for smaller fragments, potentially from the isopropyl group or further breakdown of the aromatic rings.HCD's lack of a low-mass cutoff provides more complete fragmentation information.
Spectral Richness Simpler spectrum, dominated by the most stable product ions.More complex spectrum with additional, lower-intensity product ions from secondary fragmentation.HCD can reveal more intricate structural details and confirm assignments through multiple related fragments.[21]
Application Excellent for targeted quantification (MRM/SRM) and initial identification where a clean, simple spectrum is desired.Superior for de novo structural elucidation, metabolite identification, and creating comprehensive spectral libraries.The choice of technique depends on the analytical goal. For unknown identification, HCD is generally preferred.

Conclusion

The structural elucidation of a small molecule via LC-MS/MS is a systematic process that combines predictive modeling, meticulous experimental execution, and careful interpretation of fragmentation data. As demonstrated with the model compound Verapamil, an understanding of fundamental fragmentation mechanisms allows researchers to deduce the primary structural components of an unknown molecule.

Furthermore, the strategic selection of fragmentation techniques, such as CID versus HCD, provides different lenses through which to view the molecule's structure. While CID offers clean, specific fragmentation ideal for targeted assays, HCD provides a richer, more comprehensive dataset that is invaluable for identifying unknown compounds and building robust scientific evidence. By integrating these approaches, researchers can confidently navigate the challenges of small molecule characterization in the demanding fields of pharmaceutical and life sciences research.

References

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). InTech. Available from: [Link]

  • CFM-ID - Bio.tools. (n.d.). bio.tools. Available from: [Link]

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  • CFM-ID. (2014). Wishart Lab. Available from: [Link]

  • CFM-ID download. (2023). SourceForge.net. Available from: [Link]

  • CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. (2022). OSTI.GOV. Available from: [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Available from: [Link]

  • Zhu, D., et al. (2019). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. CORE. Available from: [Link]

  • CFM-ID: a web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra. (2014). Nucleic Acids Research, Oxford Academic. Available from: [Link]

  • Small Molecule MS. (n.d.). Novatia, LLC. Available from: [Link]

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  • Difference between HCD and CID collision induced dissociations? (2019). Stack Exchange. Available from: [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. Available from: [Link]

  • Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isoprop. (n.d.). Ovid. Available from: [Link]

  • Chemical structures and fragmentation pathways proposed for Verapamil (a) and Metoprolol, the internal standard (b). (n.d.). ResearchGate. Available from: [Link]

  • Verapamil. (n.d.). NIST WebBook. Available from: [Link]

  • Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. (n.d.). ResearchGate. Available from: [Link]

  • Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry An application for bioequivalence study. (n.d.). Gilberto De Nucci. Available from: [Link]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. (n.d.). PMC. Available from: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Available from: [Link]

  • Verapamil. (n.d.). NIST WebBook. Available from: [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (2026). LCGC International. Available from: [Link]

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  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Available from: [Link]

  • CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation. (2021). Journal of Proteome Research, ACS Publications. Available from: [Link]

  • High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. (2025). Laduviglusib GSK-3 inhibitor. Available from: [Link]

  • VERAPAMIL, M(N-BIS-DESALKYL-), AC. (n.d.). NIST WebBook. Available from: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. Available from: [Link]

  • MassBank of North America. (2025). MoNA. Available from: [Link]

  • 4-[[2''-[N-(tert-Butoxycarbonyl)sulfamoyl]biphenyl-4-yl]methyl]-5-n-butyl-2,4-dihydro-2-[5-(propionylamino)-2-(trifluoromethyl)phenyl]-3H-1,2,4-trizol-3-one. (n.d.). PubChem. Available from: [Link]

  • MassBank of North America (MoNA). (2026). PubChem Data Source, NIH. Available from: [Link]

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Comparative

Comparative reactivity of 4-azaspiro[2.5]octane cores versus bicyclic amines

The transition from planar, sp²-dominated aromatic rings to sp³-rich, three-dimensional architectures is a defining paradigm in modern drug discovery. Increasing the fraction of sp³ carbons (Fsp³) is strongly correlated...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar, sp²-dominated aromatic rings to sp³-rich, three-dimensional architectures is a defining paradigm in modern drug discovery. Increasing the fraction of sp³ carbons (Fsp³) is strongly correlated with improved clinical success, enhanced metabolic stability, and superior solubility[1]. Within this 3D chemical space, spirocyclic amines (such as the 4-azaspiro[2.5]octane core) and bridged/fused bicyclic amines represent two highly utilized, yet fundamentally distinct, structural classes.

While both scaffolds successfully rigidify the amine core to lock in bioactive conformations, they exhibit profoundly different stereoelectronic profiles. As a Senior Application Scientist, understanding the causality behind these differences is critical for optimizing synthetic routes and predicting pharmacokinetic behavior.

Stereoelectronic Causality: Spirocyclic vs. Bridged Architectures

The reactivity of an amine in medicinal chemistry—particularly in nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig aminations, and amide couplings—is governed by the delicate balance between its intrinsic basicity (pKa) and the steric accessibility of its lone pair.

4-Azaspiro[2.5]octane consists of a piperidine ring spiro-fused to a cyclopropane ring at the 3-position (placing the nitrogen at the 4-position of the overall spiro[2.5]octane system). The causality of its reactivity profile stems from two factors:

  • Inductive Modulation: The cyclopropane ring possesses high s-character in its C-C bonds, rendering it inductively electron-withdrawing. This subtly lowers the basicity of the adjacent amine compared to an unstrained piperidine, which can improve membrane permeability[2].

  • Steric Accessibility: Because the cyclopropane ring is relatively flat and projects orthogonally to the piperidine chair conformation, it imposes a minimal steric penalty on the nitrogen lone pair. Consequently, 4-azaspiro[2.5]octane retains high nucleophilicity, reacting rapidly with electrophiles[3].

Bridged Bicyclic Amines (e.g., 3-azabicyclo[3.1.1]heptane), by contrast, force the nitrogen into a rigidified cage structure. The proximity of the bulky bridgehead carbons creates a significant steric shield around the nitrogen lone pair. While this extreme rigidity is excellent for blocking metabolic soft spots (improving intrinsic clearance)[1], it drastically attenuates the amine's nucleophilicity. Reactions that proceed cleanly with spirocycles often require elevated temperatures, prolonged reaction times, or specialized catalysts when applied to bridged bicyclics.

Causality Root Amine Scaffold Selection Spiro 4-Azaspiro[2.5]octane (Spirocyclic) Root->Spiro Bicyclic Bridged Bicyclic Amines (e.g., Azabicyclo[3.1.1]heptane) Root->Bicyclic SpiroProp Orthogonal Vector Projection Low Steric Penalty at Nitrogen Spiro->SpiroProp BicyclicProp Rigidified Cage Structure High Steric Shielding at Nitrogen Bicyclic->BicyclicProp SpiroOut High Nucleophilicity Rapid S_NAr & Amidation SpiroProp->SpiroOut BicyclicOut Attenuated Nucleophilicity Slower Reaction Kinetics BicyclicProp->BicyclicOut

Caption: Causality between 3D amine scaffold architecture and resulting nucleophilic reactivity.

Quantitative Profiling: Reactivity and Physicochemical Data

To objectively compare these scaffolds, we must look at their physicochemical parameters. The table below summarizes the comparative data of a standard monocyclic amine, the 4-azaspiro[2.5]octane core, and a representative bridged bicyclic amine. The spiro-annulation of the cyclopropane ring significantly modulates the LogP, often mimicking the lipophilic effect of a CF₃ group[4], while maintaining superior reaction kinetics compared to bridged systems.

PropertyPiperidine (Monocyclic Ref.)4-Azaspiro[2.5]octaneBridged Bicyclic Amine
Fraction sp³ (Fsp³) 1.001.001.00
Calculated Basic pKa ~10.0~9.2~9.8
Lipophilicity (LogD at pH 7.4) LowModerate to HighLow to Moderate
Relative SNAr Reactivity ( krel​ ) 1.0 (Baseline)0.85 (Highly Reactive)0.35 (Sterically Hindered)
Metabolic Stability (HLM CL int​ ) Poor (Rapid α -oxidation)Good (Blocked soft spots)Excellent (Highly rigidified)

Self-Validating Experimental Methodologies

To empirically validate the reactivity differences between these cores, researchers must utilize self-validating experimental systems. Running parallel, separate reactions introduces variables (e.g., mixing efficiency, precise temperature control) that can skew kinetic data. Instead, a Competitive Kinetic Assay is the gold standard.

Protocol 1: Competitive SNAr Kinetic Profiling

This protocol utilizes a sub-stoichiometric amount of electrophile to force the 4-azaspiro[2.5]octane and the bicyclic amine to compete in the exact same microenvironment. An inert internal standard ensures absolute mass balance quantification.

Step-by-Step Methodology:

  • Preparation of the Master Mix: In an oven-dried 10 mL vial under N₂, dissolve 4-azaspiro[2.5]octane (1.0 mmol) and 3-azabicyclo[3.1.1]heptane (1.0 mmol) in anhydrous DMF (4.0 mL).

  • Internal Standard Addition: Add biphenyl (0.5 mmol) to the mixture. Causality: Biphenyl is UV-active and chemically inert under these conditions, serving as a self-validating internal standard for LC-MS quantification to ensure no sample loss occurs during aliquoting.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol). Causality: A non-nucleophilic base is required to scavenge the generated HCl without competing for the electrophile.

  • Electrophile Introduction: Bring the mixture to 25°C. Rapidly inject 2-chloro-4-nitropyridine (0.5 mmol) as the limiting electrophile.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 950 µL of cold MeCN containing 0.1% Formic Acid. Causality: The acidic quench instantly protonates the remaining amines, halting the SNAr reaction at the exact timestamp.

  • LC-MS Analysis: Integrate the product peaks relative to the biphenyl internal standard. The ratio of the spirocyclic-adduct to the bicyclic-adduct directly yields the relative reaction rate ( krel​ ).

Workflow Prep 1. Equimolar Competition (Spiro + Bicyclic Amines) React 2. Electrophile Addition (Sub-stoichiometric) Prep->React Quench 3. Time-Course Quenching (Acidic MeCN + Int. Std) React->Quench Analyze 4. LC-MS Quantification (Self-Validating Ratio) Quench->Analyze

Caption: Self-validating competitive kinetic workflow for comparative amine reactivity profiling.

Protocol 2: Microsomal Stability Validation (HLM Clearance)

Because spirocyclic and bicyclic amines are often chosen to improve metabolic stability[5], their intrinsic clearance must be validated.

  • Incubation: Incubate the amine compounds (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Self-Validation Controls: Run parallel incubations with Verapamil (high clearance control) and Dextromethorphan (low clearance control). Causality: If the controls do not degrade at their established historical rates, the microsome batch is deemed inactive, and the assay self-invalidates, preventing false-positive stability data.

  • Quenching & Analysis: Quench 50 µL aliquots at 0, 15, 30, and 60 minutes with 150 µL cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Sources

Validation

Structural Validation of 4-Benzyl-4-azaspiro[2.5]octan-7-one Intermediates: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Introduction The 4-azaspiro[2.5]octane scaffold has emerged as a highly privileged, conformationally restricted motif in modern drug discovery. Specifically, 4-benzyl-4-azaspiro[2.5]octan-7-one (CAS: 1909305-20-9)[1] ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-azaspiro[2.5]octane scaffold has emerged as a highly privileged, conformationally restricted motif in modern drug discovery. Specifically, 4-benzyl-4-azaspiro[2.5]octan-7-one (CAS: 1909305-20-9)[1] serves as a critical building block for synthesizing complex therapeutics, including sepiapterin reductase inhibitors for pain management[2] and targeted VAV1 degraders for autoimmune disorders[3].

However, the spiro-fusion of a cyclopropane ring to a piperidone system introduces profound stereochemical and conformational complexities. Determining whether the piperidone ring adopts a chair, half-chair, or boat conformation—and establishing the absolute configuration of the spirocenter—is paramount for downstream structure-activity relationship (SAR) optimization[4].

As a Senior Application Scientist, I frequently encounter the challenge of validating these rigid spirocyclic systems. This guide provides an objective, data-driven comparison of Single-Crystal X-Ray Diffraction (SC-XRD) against 2D Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), culminating in a self-validating experimental protocol for the structural elucidation of 4-benzyl-4-azaspiro[2.5]octan-7-one.

Comparative Analysis: SC-XRD vs. 2D NMR vs. MicroED

To objectively evaluate the best structural validation method for spirocyclic piperidone intermediates, we must analyze the physical causality behind how each technique interacts with the molecule.

Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

SC-XRD remains the definitive method for establishing the absolute configuration and precise 3D geometry of small pharmaceutical molecules[5]. For 4-benzyl-4-azaspiro[2.5]octan-7-one, SC-XRD provides unambiguous bond lengths and angles, revealing the exact pucker of the piperidone ring (which often shifts to a boat conformation depending on substitution)[4]. By utilizing Cu Kα radiation, the anomalous dispersion from the oxygen and nitrogen atoms is sufficient to calculate a reliable Flack parameter, confirming absolute stereochemistry even in the absence of heavy halogens.

2D NMR (NOESY/ROESY): The Solution-State Challenger

While 2D NMR is indispensable for high-throughput relative stereochemical assignment, it struggles with rigid spirocyclic systems. The quaternary spiro-carbon lacks protons, creating a "blind spot" for through-space Nuclear Overhauser Effect (NOE) correlations. Consequently, determining the relative orientation of the cyclopropane protons to the benzyl group often yields ambiguous distance constraints. NMR is excellent for observing the dynamic rotation of the N-benzyl bond in solution, but it is inferior to SC-XRD for absolute structural certainty.

Microcrystal Electron Diffraction (MicroED): The Nanocrystalline Alternative

When 4-benzyl-4-azaspiro[2.5]octan-7-one yields only microcrystalline powders rather than the >50 µm crystals required for SC-XRD, MicroED is the premier alternative. Utilizing a cryo-transmission electron microscope (Cryo-TEM), MicroED interacts with the electrostatic potential of the crystal lattice, yielding sub-angstrom resolution from crystals a billion times smaller than those needed for SC-XRD.

Quantitative Performance Comparison
Performance MetricSingle-Crystal XRD (SC-XRD)2D NMR (NOESY/ROESY)Microcrystal ED (MicroED)
Primary Output Absolute 3D coordinatesSolution-state relative dynamicsElectrostatic potential map
Sample Requirement > 50 µm single crystal2–10 mg in deuterated solvent100 nm – 1 µm nanocrystals
Spiro-Junction Resolution Unambiguous (< 0.8 Å)Ambiguous (no spiro-protons)High (sub-angstrom)
Stereochemical Certainty Absolute (Flack parameter < 0.1)Relative onlyAbsolute (dynamical refinement)
Data Acquisition Time 2–12 hours1–4 hours< 30 minutes

Structural Validation Workflow

G Start Synthesize 4-Benzyl-4-azaspiro[2.5]octan-7-one Cryst Crystal Growth Screen (Vapor Diffusion) Start->Cryst NMR 2D NMR (NOESY/HSQC) Solution State Dynamics Start->NMR Liquid/Amorphous Check Crystal Size > 50 µm? Cryst->Check SCXRD SC-XRD Data Collection (Cu Kα, 100K) Check->SCXRD Yes MicroED MicroED Data Collection (Cryo-TEM, 200kV) Check->MicroED No (Nanocrystals) Refine Structure Refinement (SHELXL, OLEX2) SCXRD->Refine MicroED->Refine Valid Absolute Configuration & Conformational Validation NMR->Valid Relative Stereochem Refine->Valid

Fig 1: Structural validation workflow for spirocyclic intermediates via SC-XRD, MicroED, and NMR.

Experimental Methodology: Self-Validating SC-XRD Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every step is engineered with a specific physical causality to prevent artifacts during the structural elucidation of 4-benzyl-4-azaspiro[2.5]octan-7-one.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 10 mg of the intermediate in 0.5 mL of ethyl acetate (solvent) in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly and leave undisturbed at 4 °C for 48–72 hours.

  • Causality: The slow vapor diffusion of the non-polar hexanes into the polar ethyl acetate gradually lowers the solubility of the spirocyclic intermediate. The low temperature (4 °C) suppresses rapid nucleation, ensuring the formation of a single, high-quality crystal (>50 µm) rather than a twinned polycrystalline cluster.

Step 2: Crystal Harvesting and Cryoprotection

  • Procedure: Select a clear, block-shaped crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Causality: Paratone-N oil acts as a cryoprotectant. It displaces surface solvent, preventing the formation of amorphous ice when the crystal is flash-cooled. Ice rings on the diffraction pattern would otherwise obscure the high-resolution reflections needed to resolve the cyclopropane carbon-carbon bonds.

Step 3: Data Collection at 100 K

  • Procedure: Flash-cool the mounted crystal in a 100 K nitrogen stream. Collect diffraction data using a microfocus X-ray diffractometer equipped with a Cu Kα source (λ = 1.5418 Å) and a photon-counting detector.

  • Causality: Cryocooling to 100 K is a physical necessity. It freezes the dynamic rotation of the N-benzyl bond, minimizing the thermal displacement parameters (B-factors) of the carbon atoms. Furthermore, Cu Kα radiation is deliberately chosen over Mo Kα; the longer wavelength maximizes the anomalous scattering signal from the oxygen atom of the ketone, enabling the calculation of the Flack parameter for absolute stereochemical assignment[4].

Step 4: Structure Solution and Refinement

  • Procedure: Integrate the data using standard reduction software. Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL) via the OLEX2 interface.

  • Causality: Intrinsic phasing relies on the probabilistic relationships between structure factors, easily locating the rigid spiro[2.5]octane core. Anisotropic refinement of all non-hydrogen atoms will self-validate the structural model; if the piperidone ring is modeled in the wrong conformation (e.g., forced chair when it is actually a boat), the residual electron density map (F_obs - F_calc) will immediately highlight the geometric strain.

References[1] PubChemLite - 4-benzyl-4-azaspiro[2.5]octan-7-one (C14H17NO). Université du Luxembourg.https://pubchem.ncbi.nlm.nih.gov/compound/121553759[4] Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2024/OB/D4OB00011K[2] CONDENSED HETEROCYCLIC COMPOUND - European Patent Office - EP 4219500 A1. European Patent Office.https://data.epo.org/publication-server/document?iDocId=6831093&iFormat=0[3] WO2024151547A1 - Targeted degradation of vav1. Google Patents.https://patents.google.com/patent/WO2024151547A1/en[5] X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate.https://www.researchgate.net/publication/319698940_X-Ray_Crystallography_and_its_Role_in_Understanding_the_Physicochemical_Properties_of_Pharmaceutical_Cocrystals

Sources

Safety & Regulatory Compliance

Safety

4-Benzyl-4-azaspirooctan-7-one: Comprehensive Handling &amp; Disposal Protocol

4-Benzyl-4-azaspiro[1]octan-7-one: Comprehensive Handling & Disposal Protocol As drug development accelerates, researchers increasingly rely on structurally complex spirocyclic building blocks to optimize the pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Benzyl-4-azaspiro[1]octan-7-one: Comprehensive Handling & Disposal Protocol

As drug development accelerates, researchers increasingly rely on structurally complex spirocyclic building blocks to optimize the pharmacokinetic profiles of novel therapeutics. 4-Benzyl-4-azaspiro[1]octan-7-one is a prime example—a conformationally restricted scaffold featuring a protected tertiary amine and a reactive ketone moiety.

While highly valuable in the synthesis of active pharmaceutical ingredients (APIs), the specific structural features of this compound dictate rigorous environmental stewardship. This guide provides authoritative, step-by-step operational and disposal procedures to ensure your laboratory maintains strict compliance with environmental health and safety (EHS) regulations while protecting personnel.

Part 1: Physicochemical & Hazard Profile

Before handling or disposing of any chemical, it is critical to understand its quantitative properties. The table below summarizes the essential data for 4-Benzyl-4-azaspiro[1]octan-7-one[2].

PropertyValueOperational Implication
Chemical Name 4-Benzyl-4-azaspiro[1]octan-7-oneStandardize nomenclature on waste labels.
CAS Registry Number 1909305-20-9Use for precise SDS tracking and TSDF manifesting.
Molecular Formula C14H17NOIndicates a high carbon/nitrogen ratio (requires complete oxidation).
Molecular Weight 215.29 g/mol Relevant for calculating reaction yields and waste mass.
Physical State Solid (Powder)High risk of aerosolization; requires engineering controls.
Primary Hazard Class Irritant (Skin/Eyes), Environmental HazardMandates strict PPE and prohibits drain disposal.
EPA Waste Code Unlisted (Regulated as Characteristic)Must be managed based on the solvent it is mixed with.
Part 2: Mechanistic Rationale for Disposal Protocols

In laboratory safety, understanding why a protocol exists is as important as the protocol itself.

4-Benzyl-4-azaspiro[1]octan-7-one contains an azaspiro[1]octane ring system and a benzylamine derivative. These features make the molecule highly lipophilic. If discharged into the municipal water supply, lipophilic amines resist standard wastewater biodegradation, leading to environmental persistence and potential toxicity to aquatic ecosystems. Furthermore, the ketone moiety can react unpredictably if mixed with strong oxidizing waste streams.

The Self-Validating Disposal Strategy: Because of these properties, standard drain disposal or municipal trash disposal is strictly prohibited. The compound must be subjected to high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[3]. Incineration acts as a self-validating destruction method: the extreme heat ensures the complete thermal oxidation of the complex spirocycle into simple, non-hazardous byproducts—carbon dioxide, water vapor, and nitrogen oxides (NOx), which are subsequently scrubbed from the facility's exhaust.

Part 3: Operational Handling & Spill Response Methodology

To prevent the generation of unnecessary hazardous waste and protect laboratory personnel, follow these step-by-step handling procedures.

1. Pre-Operation Setup & Engineering Controls
  • Ventilation: Always handle the neat powder within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm). This prevents the aerosolization of the fine powder into the laboratory environment.

  • Personal Protective Equipment (PPE): Don a flame-resistant lab coat, ANSI Z87.1 compliant safety goggles, and double-layered nitrile gloves.

    • Causality Check: The double-gloving technique provides a self-validating safety buffer. If the outer glove is compromised by an organic solvent carrying the dissolved compound, the inner glove prevents immediate dermal exposure, allowing you time to safely remove the gloves and wash your hands.

2. Emergency Spill Response Protocol

If a spill occurs, immediate containment is required to prevent environmental release.

  • Step 1: Evacuate non-essential personnel from the immediate area.

  • Step 2: If the spill is a dry powder, do not dry-sweep , as this will aerosolize the active compound. Instead, lightly mist the spill with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress dust generation.

  • Step 3: Absorb the wetted powder using inert, universal absorbent pads.

  • Step 4: Place all contaminated pads, broken glass, and compromised PPE into a heavy-duty, puncture-resistant solid hazardous waste container.

Part 4: Waste Segregation & Accumulation Workflow

Improper waste segregation can lead to dangerous chemical cross-reactions and exponentially increase disposal costs. Follow this step-by-step methodology to segregate 4-Benzyl-4-azaspiro[1]octan-7-one waste according to Resource Conservation and Recovery Act (RCRA) standards[4].

Step 1: Determine the Physical State

Categorize the generated waste as either solid or liquid.

  • Solid Waste: Includes empty reagent vials, contaminated weighing boats, spatulas, and spill cleanup materials.

  • Liquid Waste: Includes reaction filtrates, chromatography fractions, and solvent washings containing the dissolved compound.

Step 2: Segregate Liquid Waste by Solvent Type

The solvent carrier dictates the downstream disposal method at the TSDF.

  • Halogenated Stream: If the compound is dissolved in dichloromethane (DCM), chloroform, or other halogenated solvents, route it to the "Halogenated Organic Waste" carboy.

  • Non-Halogenated Stream: If dissolved in methanol, DMSO, or ethyl acetate, route it to the "Non-Halogenated Organic Waste" carboy.

    • Causality Check: Halogenated wastes require specialized, high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated stream unnecessarily increases the volume of waste requiring this expensive treatment[5].

Step 3: SAA Labeling and Storage

Store the segregated waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Use chemically compatible, tightly sealed containers (e.g., High-Density Polyethylene - HDPE).

  • Attach a compliant label immediately. The label must explicitly state "Hazardous Waste" and list the full chemical names of the contents (e.g., "Dichloromethane 95%, 4-Benzyl-4-azaspiro[1]octan-7-one 5%"). Do not use abbreviations.

Step 4: Transfer to TSDF

Once the SAA container reaches its regulatory volume limit (typically 55 gallons, or 1 quart for acutely hazardous waste), date the container and transfer it to your facility's Central Accumulation Area within 3 days for final transport to an EPA-permitted TSDF[6].

Part 5: Waste Segregation Decision Matrix

To streamline laboratory operations, refer to the following logical workflow for processing waste containing 4-Benzyl-4-azaspiro[1]octan-7-one.

WasteSegregation Start 4-Benzyl-4-azaspirooctan-7-one Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Vials, PPE, Powder) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Liquid Labeling RCRA-Compliant Labeling & SAA Storage SolidWaste->Labeling IsHalogenated Solvent Type? LiquidWaste->IsHalogenated Halogenated Halogenated Waste (e.g., DCM) IsHalogenated->Halogenated Halogenated NonHalogenated Non-Halogenated Waste (e.g., MeOH) IsHalogenated->NonHalogenated Non-Halogenated Halogenated->Labeling NonHalogenated->Labeling Disposal High-Temp Incineration (EPA Permitted TSDF) Labeling->Disposal

Figure 1: Waste segregation and disposal workflow for 4-Benzyl-4-azaspiro[1]octan-7-one.

References
  • PubChemLite - 4-benzyl-4-azaspiro[1]octan-7-one (C14H17NO) . National Institutes of Health (NIH) / PubChem Database. Available at:[Link]

  • Hazardous Waste: Guidelines and Regulations . U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • The Subtleties of Managing Laboratory Waste in 2024 . American Chemical Society (ACS) Chemical Health & Safety. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Benzyl-4-azaspiro[2.5]octan-7-one

Operational Safety and PPE Protocol for Handling 4-Benzyl-4-azaspiro[1]octan-7-one As spirocyclic building blocks become increasingly foundational in modern drug discovery, handling novel intermediates like 4-Benzyl-4-az...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Protocol for Handling 4-Benzyl-4-azaspiro[1]octan-7-one

As spirocyclic building blocks become increasingly foundational in modern drug discovery, handling novel intermediates like 4-Benzyl-4-azaspiro[1]octan-7-one (CAS: 1909305-20-9)[2] requires rigorous, causality-driven safety protocols. Because comprehensive in vivo toxicological profiles for early-stage R&D chemicals are often limited, laboratory personnel must apply the precautionary principle.

This guide provides a self-validating operational framework designed to ensure regulatory compliance with occupational safety standards while maintaining the chemical integrity of your assays.

Chemical Profile & Hazard Causality

To select the correct Personal Protective Equipment (PPE) under OSHA 29 CFR 1910.132[3], we must first understand the mechanistic rationale behind the compound's potential hazards:

  • Lipophilicity and Dermal Penetration: The presence of the benzyl protecting group significantly increases the molecule's partition coefficient (logP). This lipophilic nature enhances its ability to permeate the lipid bilayer of human skin, rendering standard latex gloves insufficient.

  • Chemical Reactivity: The ketone moiety at the 7-position and the sterically hindered tertiary amine at the 4-position can act as mild irritants to mucous membranes and the respiratory tract upon exposure to aerosolized dust.

  • Spirocyclic Strain: While spiro[1]octane systems are relatively stable, the rigid 3D architecture can interact unpredictably with biological targets, necessitating strict containment to prevent inadvertent exposure.

Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), PPE is your final line of defense after engineering controls[4]. Based on the lipophilic and particulate hazards of 4-Benzyl-4-azaspiro[1]octan-7-one, the following PPE matrix must be strictly adhered to.

Table 1: Glove Material Permeation & Suitability Analysis

Glove MaterialAvg. Thickness (mm)Est. Breakthrough TimePermeation RiskSuitability for 1909305-20-9
Nitrile (Double) 0.11 - 0.15> 240 minLowOptimal (Primary Choice)
Neoprene 0.20> 120 minModerateAcceptable (Secondary)
Latex 0.10< 10 minHighUnacceptable (Lipophilic bypass)
  • Eye Protection: ANSI Z87.1-compliant indirect-vented chemical splash goggles. If handling solutions under pressure or volumes exceeding 100 mL, a full face shield is required.

  • Body Protection: A flame-retardant (FR) lab coat (e.g., Nomex) is mandatory if the compound will be solubilized in highly flammable reaction solvents (e.g., THF, Methanol). Closed-toe, non-porous footwear is required.

  • Respiratory Protection: When handled exclusively inside a certified fume hood, ambient respiratory protection is sufficient. If a spill occurs outside of engineering controls, an N95 or P100 particulate respirator must be donned immediately.

Operational Workflow & Handling Protocol

To prevent aerosolization and cross-contamination, follow this step-by-step methodology when weighing and transferring the compound.

Step 1: Engineering Control Verification Before opening the chemical container, verify that the chemical fume hood is fully operational. The digital monitor must display a face velocity between 60 and 110 feet per minute (fpm)[4].

Step 2: PPE Donning and Inspection Don your FR lab coat and safety goggles. Apply the double-gloving technique using nitrile gloves. Self-Validation Check: Inflate the outer gloves slightly with air and roll the cuffs to check for micro-tears before proceeding.

Step 3: Static-Free Weighing Dry organic powders often carry a static charge, causing them to "jump" and aerosolize. Use an anti-static gun (ionizer) on the weigh boat. Transfer the 4-Benzyl-4-azaspiro[1]octan-7-one using a grounded, stainless-steel micro-spatula. Weigh the material using an enclosed analytical balance to prevent air currents from dispersing the powder.

Step 4: Solubilization and Transfer Transfer the pre-weighed solid into your reaction vessel (e.g., a round-bottom flask) while still inside the fume hood. Slowly introduce your organic solvent down the side of the flask to wash any residual powder into the solution, minimizing dust generation.

Step 5: Decontamination Once the reaction is sealed, wipe down the spatula, balance enclosure, and hood surface with a 70% Ethanol/Water solution to neutralize and remove residual traces.

Workflow N1 Pre-Operation Setup Verify Fume Hood Flow >100 fpm N2 PPE Donning Double Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 Material Transfer Use Static-Free Spatula N2->N3 N4 Weighing Enclosed Analytical Balance N3->N4 N5 Reaction Setup Solvent Addition (e.g., DCM/THF) N4->N5 N6 Decontamination Wipe down with 70% EtOH N5->N6 N7 Waste Disposal Segregate as Halogenated/Non-Halogenated N6->N7

Safe handling and transfer workflow for 4-Benzyl-4-azaspiro[1]octan-7-one in a laboratory setting.

Spill Response & Disposal Plan

In the event of a localized spill, immediate and systematic containment is required to prevent widespread laboratory contamination.

  • Solid Spill (Powder): Do not dry sweep, as this will aerosolize the lipophilic dust. Lightly moisten an absorbent pad with water or ethanol and gently drape it over the powder. Carefully wipe inward from the edges to the center.

  • Liquid Spill (In Solution): Surround the spill with a universal chemical binder (e.g., vermiculite or sand) to halt the spread. Once absorbed, scoop the material using a non-sparking tool.

  • Disposal: Place all contaminated pads, gloves, and binders into a sealable, compatible hazardous waste container. Label clearly as "Hazardous Organic Waste: Contains 4-Benzyl-4-azaspiro[1]octan-7-one (Toxic/Irritant)" and dispose of according to EPA Resource Conservation and Recovery Act (RCRA) guidelines.

References

  • NextSDS. 4-benzyl-4-azaspiro[1]octan-7-one — Chemical Substance Database (CAS: 1909305-20-9). Retrieved from:[Link]

  • Rochester Institute of Technology / OSHA. Personal Protective Equipment (PPE) - OSHA 29 CFR 1910.132. Retrieved from:[Link]

  • The Lab Depot / OSHA. Laboratory Standards for Fume Hoods and Biosafety Cabinets - OSHA 29 CFR 1910.1450. Retrieved from:[Link]

Sources

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